molecular formula C8H6BrNO B121712 2-Bromo-4-methoxybenzonitrile CAS No. 140860-51-1

2-Bromo-4-methoxybenzonitrile

Cat. No.: B121712
CAS No.: 140860-51-1
M. Wt: 212.04 g/mol
InChI Key: IZFNZTNQBIHNCD-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzonitrile is a high-quality aromatic compound that serves as a versatile and valuable building block in synthetic organic chemistry . Its molecular structure, featuring both a bromine atom and a nitrile group on a methoxy-substituted benzene ring, makes it a key intermediate for constructing more complex molecules . Researchers utilize this compound in the synthesis of pharmaceuticals, pesticides, and other fine chemicals . A specific application includes its use as a precursor in the formation of 2,4-dimethoxybenzaldehyde . The presence of halogen and nitrile functional groups provides reactive sites for various metal-catalyzed cross-coupling reactions and carbon-carbon bond-forming transformations, enabling the development of novel chemical entities for research and development programs. This product is intended for laboratory research use only and is not classified for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFNZTNQBIHNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459074
Record name 2-Bromo-4-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140860-51-1
Record name 2-Bromo-4-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methoxybenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-methoxybenzonitrile, a key intermediate in various synthetic applications. This document outlines its physicochemical characteristics, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical and Chemical Properties

This compound is a substituted aromatic nitrile. The data presented here corresponds to the compound with CAS Number 140860-51-1.[1][2][3]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 140860-51-1[2][3]
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.046 g/mol
Appearance White to off-white crystalline powder/solid
Purity ≥95%
Storage Conditions 2-8°C, Sealed in a dry environment[3]

Note: Specific melting and boiling points for CAS 140860-51-1 are not consistently reported across public sources. Experimental determination is recommended for precise values.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[4][5] Impurities typically cause a depression and broadening of the melting point range.[6]

Methodology: Capillary Method

  • Sample Preparation: The crystalline this compound sample must be completely dry and in a fine powder form.[4] If necessary, crush the crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample.[5] Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The sample height should be approximately 1-2 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating (e.g., 10-20°C/minute) can be used to determine an approximate melting range.[7]

    • For a precise measurement, a second, fresh sample should be heated rapidly to about 15-20°C below the approximate melting point.[7]

    • The heating rate should then be slowed to 1-2°C per minute.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Micro Boiling Point Determination (Thiele Tube or Aluminum Block)

  • Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube or fusion tube.[8][9][10][11]

  • Capillary Inversion: Take a capillary tube sealed at one end. Place the open end of this capillary tube down into the liquid in the fusion tube.[8][9][11]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • Place this assembly into a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum heating block.[8][9][11]

  • Heating and Observation:

    • Heat the apparatus slowly and uniformly.[9]

    • As the liquid heats, air trapped in the capillary tube will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[9]

  • Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]

Solubility Determination

Solubility provides critical information about the polarity of a molecule and the presence of functional groups that can interact with a solvent.[13]

Methodology: Qualitative Solubility Testing

  • General Procedure:

    • In a small, clean test tube, place approximately 25 mg of solid this compound or 0.05 mL if it is in liquid form.[13]

    • Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[13]

    • After each addition, shake the test tube vigorously for 10-20 seconds.[14]

    • Observe if the compound dissolves completely. If it does, it is considered "soluble." If it does not dissolve or only partially dissolves, it is "insoluble."[14]

  • Solvent Selection and Interpretation:

    • Water: Solubility in water suggests the presence of polar functional groups. Given the structure of this compound, it is expected to be insoluble in water. If it is soluble, test the resulting solution with litmus paper to check for acidity or basicity, which could indicate the presence of acidic or basic functional groups.[15]

    • Organic Solvents (e.g., Dichloromethane, Ethanol, Diethyl Ether): The "like dissolves like" principle suggests that nonpolar or moderately polar organic compounds will be soluble in common organic solvents. Test solubility in a range of solvents to establish a polarity profile.

    • Aqueous Acid/Base Solutions (e.g., 5% HCl, 5% NaOH): Solubility in these solutions can indicate the presence of basic (amine) or acidic (carboxylic acid, phenol) functional groups, respectively, which would be converted into more polar, soluble salts.[13]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of this compound.

G cluster_0 Physical Property Determination Workflow start Start: Obtain Pure Sample of this compound appearance Visual Inspection: Note Appearance (Color, Form) start->appearance melting_point Melting Point Determination (Capillary Method) appearance->melting_point boiling_point Boiling Point Determination (Micro Method) appearance->boiling_point solubility Solubility Testing (Water, Organic Solvents) appearance->solubility data_compilation Compile and Report Data melting_point->data_compilation boiling_point->data_compilation solubility->data_compilation end End of Characterization data_compilation->end

References

An In-depth Technical Guide to 2-Bromo-4-methoxybenzonitrile: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2-Bromo-4-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a bromo, a methoxy, and a nitrile group at positions 2, 4, and 1, respectively. The presence of these functional groups makes it a versatile building block in organic synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 140860-51-1--INVALID-LINK--[1]
Molecular Formula C₈H₆BrNO--INVALID-LINK--[1]
Molecular Weight 212.04 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--
Melting Point 139.3 °C--INVALID-LINK--
Boiling Point 312.8 ± 27.0 °C (Predicted)--INVALID-LINK--
Density 1.56 g/cm³ (Predicted)--INVALID-LINK--
Solubility Soluble in common organic solvents like ethanol and dichloromethane. Insoluble in water.--INVALID-LINK--[2]
Storage Sealed in a dry, room temperature environment.--INVALID-LINK--[3]

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-methoxyaniline. The first step is the regioselective bromination of 4-methoxyaniline to yield 2-bromo-4-methoxyaniline. This is followed by a Sandmeyer reaction to convert the amino group into a nitrile group.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyaniline

This protocol is based on the bromination of anilines using N-bromosuccinimide (NBS) under controlled conditions to achieve ortho-bromination.[4]

Materials:

  • 4-methoxyaniline

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxyaniline (1 equivalent) in dichloromethane or acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-bromo-4-methoxyaniline, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a standard procedure for the conversion of an aryl amine to an aryl nitrile.[5][6]

Materials:

  • 2-bromo-4-methoxyaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice

Procedure:

  • Suspend 2-bromo-4-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_of_2_Bromo_4_methoxybenzonitrile 4-Methoxyaniline 4-Methoxyaniline 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline 4-Methoxyaniline->2-Bromo-4-methoxyaniline 1. NBS 2. DCM, 0-5 °C This compound This compound 2-Bromo-4-methoxyaniline->this compound 1. NaNO₂, HCl, 0-5 °C 2. CuCN, NaCN

Caption: Synthetic pathway to this compound.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.1d1HAr-H
~6.9dd1HAr-H
~3.8s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C-OCH₃
~135Ar-C
~133Ar-C
~118Ar-C
~117C-Br
~115C-CN
~105Ar-C
~56-OCH₃

Note: The predicted chemical shifts are based on the analysis of similar substituted benzonitriles.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Analysis: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Table 4: Expected Characteristic FT-IR Peaks for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~2230-2210C≡N stretchNitrile
~1600-1450C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~1050C-O stretchAryl ether
~700-500C-Br stretchAryl bromide

Note: The expected peak positions are based on characteristic group frequencies and data from related compounds.

Mass Spectrometry (MS)

Experimental Protocol:

  • Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.

  • Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of this compound (212.04 g/mol ). Due to the presence of bromine, an isotopic peak (M+2) of similar intensity will be observed at m/z 214, corresponding to the ⁸¹Br isotope.

  • Major Fragments:

    • Loss of a bromine radical ([M-Br]⁺) at m/z 133.

    • Loss of a methyl radical from the methoxy group ([M-CH₃]⁺).

    • Loss of a CO group from the methoxy-containing fragment.

    • Fragments corresponding to the benzonitrile moiety.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its aryl bromide functionality makes it an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in many drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][9]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine: This compound Arylboronic Acid Pd Catalyst, Base Inert Atmosphere Evacuate & Backfill with N₂/Ar Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat to 80-100 °C with Stirring Add Solvent->Heat & Stir Monitor Monitor by TLC/GC-MS Heat & Stir->Monitor Cool & Dilute Cool to RT Dilute with EtOAc Monitor->Cool & Dilute Wash Wash with Water & Brine Cool & Dilute->Wash Dry & Concentrate Dry over Na₂SO₄ Concentrate Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 140860-51-1

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxybenzonitrile, a halogenated aromatic nitrile of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document details its chemical identity, physical properties, synthesis, and reactivity, with a focus on experimental protocols and potential applications for research and development.

Chemical Identification and Physical Properties

This compound is a substituted benzonitrile with a bromine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. Its unique substitution pattern makes it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 140860-51-1
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
SMILES COC1=CC(Br)=C(C=C1)C#N
Purity (typical) >95%
Storage Conditions 2-8 °C, Sealed in dry

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests plausible synthetic routes based on established organic chemistry reactions. One potential pathway is through a Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4]

G 2-Amino-4-methoxyanisole 2-Amino-4-methoxyanisole Diazonium_Salt Diazonium_Salt 2-Amino-4-methoxyanisole->Diazonium_Salt NaNO2, HBr This compound This compound Diazonium_Salt->this compound CuCN G This compound This compound 2-Bromo-4-hydroxybenzonitrile 2-Bromo-4-hydroxybenzonitrile This compound->2-Bromo-4-hydroxybenzonitrile BBr3, DCM G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve this compound in DCM B Add BBr3 solution A->B C Heat at 50°C overnight B->C D Quench with Methanol C->D E Pour into water and extract with EtOAc D->E F Wash with water and brine E->F G Dry, filter, and concentrate F->G H Silica gel chromatography G->H

References

Spectroscopic Profile of 2-Bromo-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-methoxybenzonitrile. Aimed at researchers, scientists, and professionals in the field of drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for the characterization and analysis of this molecule. In the absence of readily available experimental spectra in public databases, this guide leverages high-quality predictive methodologies to offer a detailed spectroscopic profile.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, organized for clarity and ease of reference. These predictions are generated based on established computational algorithms and provide a reliable approximation of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.71d1H2.3H-3
7.50d1H8.7H-6
6.95dd1H8.7, 2.3H-5
3.86s3H--OCH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
162.5C-4
135.2C-6
134.8C-3
118.0C-5
116.5CN
114.0C-1
113.2C-2
56.0-OCH₃

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
2225StrongC≡N stretch (nitrile)
1600, 1480, 1450Strong to MediumC=C stretch (aromatic ring)
1250StrongC-O-C stretch (asymmetric)
1030StrongC-O-C stretch (symmetric)
820StrongC-H bend (out-of-plane)
650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
213/215100/98[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
198/20040/39[M-CH₃]⁺
170/17220/19[M-CH₃-CO]⁺
10230[M-Br-CN]⁺
7525[C₆H₃]⁺

Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available, the following are general methodologies typically employed for a compound of this nature.

2.1. NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences would be utilized for both one-dimensional and, if necessary, two-dimensional NMR experiments to aid in signal assignment.

2.2. IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹.

2.3. Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, likely with electron ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The instrument would be scanned over a mass range appropriate to detect the molecular ion and significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry Purification->MS Sample for MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessIR Process IR Data (Vibrational Frequencies) IR->ProcessIR ProcessMS Process MS Data (m/z values, Fragmentation) MS->ProcessMS Structure Structure Confirmation of This compound ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

2-Bromo-4-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-4-methoxybenzonitrile, a key intermediate in organic synthesis.

Core Chemical Data

The fundamental molecular properties of this compound (CAS No. 140860-51-1) are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol

Synthesis and Experimental Protocols

While various synthetic routes to this compound exist, a notable experimental protocol involves its use as a starting material for the synthesis of other valuable compounds. One such example is the demethylation to produce 2-Bromo-4-hydroxybenzonitrile.

Experimental Protocol: Demethylation of this compound to 2-Bromo-4-hydroxybenzonitrile

This procedure outlines the conversion of this compound to its hydroxy analogue, a common transformation in the synthesis of more complex molecules.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 g, 4.7 mmol) in dichloromethane (DCM, 15 mL).

  • Reagent Addition: Add a 1 M solution of boron tribromide (BBr₃) in DCM (14.2 mL, 14.2 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 50°C overnight.

  • Quenching: Carefully quench the reaction with methanol.

  • Extraction: Pour the mixture into water and extract the product with ethyl acetate (200 mL).

  • Washing: Wash the organic extract sequentially with water (200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue using silica gel chromatography (Petroleum Ether/Ethyl Acetate = 5:1) to yield the final product.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_end Final Product start This compound in Dichloromethane add_bbr3 Add BBr3 in DCM start->add_bbr3 heat Heat at 50°C Overnight add_bbr3->heat quench Quench with Methanol heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Silica Gel Chromatography dry->purify end 2-Bromo-4-hydroxybenzonitrile purify->end

Synthesis workflow for the demethylation of this compound.

Potential Biological and Pharmacological Significance

While this compound itself is primarily utilized as a synthetic intermediate, structurally related bromo-methoxyphenyl derivatives have demonstrated notable biological activities. Research into analogous compounds suggests potential applications in the following areas:

  • Anticancer Activity: Certain derivatives of bromo-methoxyphenyl compounds have exhibited cytotoxic effects against various cancer cell lines.

  • Antimicrobial Properties: The bromo-methoxyphenyl scaffold is a feature in several compounds with activity against both Gram-positive and Gram-negative bacteria.

These findings indicate that this compound is a valuable building block for the synthesis of novel therapeutic agents.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. Based on methods for structurally similar compounds, the following analytical approaches are recommended:

  • High-Performance Liquid Chromatography (HPLC): A primary method for purity assessment, capable of separating the target compound from impurities.

  • Gas Chromatography (GC): Suitable for analyzing the volatility and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of the compound's identity.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Navigating Quality: An In-depth Technical Guide to the Purity and Assay of Commercially Available 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxybenzonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this reagent is critical, as impurities can lead to unforeseen side reactions, reduced yields, and complications in the purification of downstream products. This technical guide provides a comprehensive overview of the typical purity, common impurities, and analytical methodologies for the quality assessment of commercially available this compound. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented to aid researchers in establishing robust quality control procedures.

Commercial Purity of this compound

Supplier TypeTypical Purity (%)Common Notes
Research Chemical Suppliers≥ 98%Often sufficient for early-stage research and development.
Bulk/Commercial Suppliers96 - 98.7%May contain higher levels of process-related impurities.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis involves the bromination of 4-methoxybenzonitrile. Potential impurities can arise from incomplete reactions, side reactions, and degradation.

Impurity ClassPotential CompoundsOrigin
Starting Material 4-MethoxybenzonitrileIncomplete bromination reaction.
Isomeric Impurities 3-Bromo-4-methoxybenzonitrile, Dibrominated speciesNon-selective bromination or over-bromination.
Related Compounds 2-Bromo-4-hydroxybenzonitrileDemethylation of the starting material or product.[1]

Analytical Methodologies for Purity and Assay

A multi-pronged analytical approach is recommended for the comprehensive quality assessment of this compound, including chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity determination and assay of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for this compound.

Experimental Protocol: HPLC Assay

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Report Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize mass_analyze Mass Analysis ionize->mass_analyze tic Total Ion Chromatogram mass_analyze->tic mass_spectra Mass Spectra of Peaks tic->mass_spectra library_search Library Search (e.g., NIST) mass_spectra->library_search identify Identify Impurities library_search->identify end end identify->end Report Findings QC_Logic cluster_testing Analytical Testing cluster_specs Specification Check start Commercial 2-Bromo-4- methoxybenzonitrile hplc HPLC Assay and Purity start->hplc gcms GC-MS Impurity Profile start->gcms nmr NMR Structural Confirmation start->nmr purity_spec Purity ≥ 98%? hplc->purity_spec impurity_spec Impurities within limits? gcms->impurity_spec structure_spec Correct Structure? nmr->structure_spec pass Material Accepted for Use purity_spec->pass Yes fail Material Rejected purity_spec->fail No impurity_spec->pass Yes impurity_spec->fail No structure_spec->pass Yes structure_spec->fail No

References

The Untapped Therapeutic Potential of Bromo-Methoxyphenyl Benzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led to a burgeoning interest in the synthesis and evaluation of small molecules with diverse pharmacological activities. Among these, derivatives of bromo-methoxyphenyl benzonitrile represent a promising, yet underexplored, class of compounds. The unique combination of a bromine atom, a methoxy group, and a nitrile functionality on a benzene ring provides a versatile scaffold for the development of new drugs. While comprehensive research specifically on 2-Bromo-4-methoxybenzonitrile derivatives is limited in publicly available literature, a comparative analysis of structurally related bromo-methoxyphenyl and benzonitrile derivatives reveals significant potential for anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current landscape, presenting quantitative biological data, detailed experimental protocols, and a conceptual framework for the future development of this class of compounds.

Potential Biological Activities

The bromo-methoxyphenyl benzonitrile scaffold is a key feature in a number of compounds that have demonstrated significant biological effects. The electron-withdrawing nature of the bromine and nitrile groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that can influence interactions with biological targets.

Anticancer Activity

Several studies have highlighted the potential of bromo-methoxyphenyl derivatives as cytotoxic agents against a variety of cancer cell lines.[1] The mechanism of action for these types of compounds can be diverse, with some derivatives of the broader benzonitrile class showing activity as inhibitors of crucial cellular processes like tubulin polymerization and the function of protein kinases such as Src and Abl.[2]

Antimicrobial Activity

Derivatives containing the bromo-methoxyphenyl moiety have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[1] The lipophilicity imparted by the bromine and methoxy groups can facilitate the passage of these molecules through bacterial cell membranes.

Data Presentation: A Comparative Analysis

To provide a clear and concise overview of the potential efficacy of bromo-methoxyphenyl benzonitrile derivatives, the following tables summarize the biological activities of structurally related compounds.

Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl and Benzonitrile Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
2-Phenylacrylonitrile1g2aHCT116 (Colon)0.0059[3]
BEL-7402 (Liver)0.0078[3]
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)HeLa (Cervical)3.204[4]
MCF-7 (Breast)3.849[4]
Acetylated Bromophenol(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)Activity Reported[1]

Table 2: Antimicrobial Activity of Selected Fatty Acid Derived 4-Methoxybenzylamides

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)MKC (µg/mL)Reference
5 E. coli12.33125250[5]
S. aureus10.33125250[5]
6 E. coli18.6662.5125[5]
S. aureus16.3362.5125[5]
7 E. coli14.33125250[5]
S. aureus12.33125250[5]

Compound 5: N-(4-methoxybenzyl)undec-10-enamide Compound 6: (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide Compound 7: N-(4-methoxy benzyl)oleamide

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following are representative protocols for the synthesis of a related bromo-methoxyphenyl benzonitrile derivative and for key biological assays.

Synthesis of 2-(bromomethyl)-4-methoxy-benzonitrile[6]
  • Reaction Setup: In a 50-mL round-bottom flask, combine 4-methoxy-2-methylbenzonitrile (2 g, 13.59 mmol), carbon tetrachloride (CCl4, 30 mL), N-Bromosuccinimide (NBS, 2.67 g, 15.00 mmol), and dibenzoyl peroxide (BPO, 100 mg, 0.39 mmol).

  • Reaction Conditions: Stir the resulting solution for 16 hours at 80°C.

  • Work-up: After the reaction, cool the mixture to room temperature.

  • Purification: Wash the reaction mixture three times with 20 mL of water. Dry the organic phase over anhydrous sodium sulfate and concentrate it under vacuum to yield 2-(bromomethyl)-4-methoxybenzonitrile as a yellow solid.

Anticancer Screening: MTT Assay[3]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[7]
  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Generalized Synthetic Workflow Start Start Precursor Bromo-Methoxyphenyl Benzonitrile Scaffold Start->Precursor Reaction Chemical Modification (e.g., Suzuki Coupling, Click Chemistry) Precursor->Reaction Derivatives Library of Derivatives Reaction->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Bioactive_Screening Biological Screening (Anticancer, Antimicrobial) Purification->Bioactive_Screening Lead_Compound Lead Compound Identification Bioactive_Screening->Lead_Compound

A generalized workflow for the synthesis and evaluation of novel compounds.

G cluster_mt_assay MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Add Test Compound (Various Concentrations) Seed_Cells->Add_Compound Incubate_48h Incubate for 48-72 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

A step-by-step workflow of the MTT assay for cytotoxicity screening.

G cluster_kinase_inhibition Potential Kinase Inhibition Pathway Compound Bromo-Methoxyphenyl Benzonitrile Derivative Compound->Inhibition Kinase Tyrosine Kinase (e.g., Src, Abl) Phosphorylation Phosphorylated Substrate Kinase->Phosphorylation phosphorylates ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Inhibition->Kinase

A conceptual diagram of kinase inhibition by a bioactive compound.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are not yet widely available, the comparative analysis of structurally similar compounds strongly suggests a promising future for this chemical class in drug discovery. The potent anticancer and antimicrobial activities observed in related bromo-methoxyphenyl and benzonitrile derivatives provide a solid rationale for the synthesis and screening of a dedicated library of this compound analogs.

Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the introduction of various substituents at different positions of the benzonitrile ring to establish a comprehensive structure-activity relationship (SAR). Furthermore, elucidation of the precise molecular mechanisms of action and evaluation of the in vivo efficacy and safety of the most promising candidates will be crucial steps in translating these preliminary findings into clinically viable therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide offer a foundational resource for researchers embarking on the exploration of this intriguing class of compounds.

References

A Theoretical and Computational Deep Dive into 2-Bromo-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational analysis of 2-Bromo-4-methoxybenzonitrile. While direct experimental and computational studies on this specific molecule are limited in current literature, this document synthesizes findings from closely related analogs, such as 2-Bromo-4-methylbenzonitrile and other substituted benzonitriles, to project the structural, vibrational, and electronic properties of the title compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the established methodologies for analysis and presenting expected quantitative data. The insights provided herein can inform synthetic strategies, characterization, and potential applications of this compound and its derivatives in medicinal chemistry and materials science.

Introduction

Benzonitrile derivatives are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of various substituents onto the benzene ring can modulate the molecule's physicochemical and electronic properties, leading to a wide array of biological activities and material applications. The title compound, this compound, which incorporates a bromine atom, a methoxy group, and a nitrile function, presents an interesting scaffold for further chemical exploration. The interplay of the electron-withdrawing nitrile group and the electron-donating methoxy group, along with the steric and electronic effects of the bromine atom, suggests a molecule with unique reactivity and potential for molecular interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the properties of such molecules at the atomic level.[2] These theoretical studies provide valuable insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity, which complement and guide experimental work.[3] This guide will explore the expected outcomes of such computational analyses for this compound, based on comprehensive studies of its analogs.

Molecular Structure and Geometry

The molecular geometry of this compound is anticipated to be nearly planar, a common feature for many benzonitrile derivatives.[4] The optimization of the molecular structure is the foundational step in any computational analysis, typically performed using DFT methods.

Computational Protocol for Geometry Optimization

A standard and effective method for geometry optimization involves the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[2] The optimization process calculates the minimum energy conformation of the molecule in its ground state.

Predicted Geometrical Parameters

Based on studies of analogous compounds like 2-Bromo-4-methylbenzonitrile and other substituted benzonitriles, the key geometrical parameters for this compound can be predicted.[2][4] The following table summarizes the expected bond lengths and bond angles. It is important to note that these are predictive values based on similar structures.

Parameter Analog Compound(s) Expected Value
Bond Lengths (Å)
C-Br2-Bromo-4-methylbenzonitrile~1.88 - 1.90
C-CNBenzonitrile derivatives~1.43 - 1.45
C≡NBenzonitrile derivatives~1.15 - 1.17
C-O (methoxy)Methoxy-substituted benzenes~1.36 - 1.38
O-CH3 (methoxy)Methoxy-substituted benzenes~1.42 - 1.44
C-C (aromatic)Benzonitrile derivatives~1.38 - 1.41
Bond Angles (°)
C-C-Br2-Bromo-4-methylbenzonitrile~119 - 121
C-C-CNBenzonitrile derivatives~118 - 120
C-C-O (methoxy)Methoxy-substituted benzenes~118 - 120
C-O-C (methoxy)Methoxy-substituted benzenes~117 - 119

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a powerful technique for the identification and structural elucidation of molecules. The vibrational modes of this compound can be predicted and assigned through computational frequency analysis.

Experimental and Computational Protocol

Experimentally, FT-IR and FT-Raman spectra are typically recorded for the compound in the solid phase or dissolved in a suitable solvent like acetone.[3][6] Computationally, after geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated vibrational frequencies are often scaled by an empirical factor (around 0.96) to correct for anharmonicity and other systematic errors in the theoretical model. The Potential Energy Distribution (PED) is calculated to provide a quantitative assignment of the vibrational modes.

Predicted Vibrational Frequencies and Assignments

The vibrational spectrum of this compound will be characterized by several key stretching and bending modes. The table below presents the expected ranges for these characteristic vibrations, based on data from analogous compounds.[1][5]

Vibrational Mode Analog Compound(s) Expected Wavenumber (cm⁻¹) Description
C≡N stretchBenzonitrile derivatives2220 - 2240Strong intensity in both IR and Raman
C-H stretch (aromatic)Substituted benzenes3000 - 3100Multiple weak to medium bands
C-H stretch (methoxy)Methoxy-substituted benzenes2850 - 2980Medium intensity bands
C-C stretch (aromatic)Substituted benzenes1400 - 1600Multiple bands of varying intensity
C-O stretch (methoxy)Methoxy-substituted benzenes1200 - 1300Strong intensity in IR
C-Br stretchBromo-substituted benzenes500 - 650Medium to strong intensity
C-H in-plane bendSubstituted benzenes1000 - 1300Multiple bands
C-H out-of-plane bendSubstituted benzenes750 - 900Strong intensity in IR

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, electronic transitions, and charge transfer characteristics.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity.[2] A smaller energy gap suggests higher reactivity. These parameters are typically calculated using the same DFT method as for geometry optimization.

Predicted Electronic Properties

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, which are the more electron-rich parts of the molecule. The LUMO is anticipated to be distributed over the benzonitrile moiety, particularly the C≡N group, which is electron-deficient. The predicted values for HOMO, LUMO, and the energy gap, based on similar molecules, are presented below.

Parameter Analog Compound(s) Expected Value (eV)
E_HOMOSubstituted benzonitriles-6.0 to -7.0
E_LUMOSubstituted benzonitriles-1.5 to -2.5
Energy Gap (ΔE)Substituted benzonitriles4.0 to 5.0

The following diagram illustrates the general workflow for the computational analysis of this compound.

Computational_Workflow A Molecular Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation B->D E NBO & MEP Analysis B->E F FT-IR & FT-Raman Spectra C->F G HOMO-LUMO Energies & Gap D->G H Charge Distribution & Hyperconjugative Interactions E->H I Electrostatic Potential Map E->I NBO_Analysis cluster_0 Donor Orbitals (Lewis-type) cluster_1 Acceptor Orbitals (Non-Lewis) lp_O Lone Pair (O) pi_star_ring π*(C=C) of Ring lp_O->pi_star_ring E(2) lp_Br Lone Pair (Br) lp_Br->pi_star_ring E(2) pi_ring π(C=C) of Ring pi_star_cn π*(C≡N) pi_ring->pi_star_cn E(2)

References

An In-depth Technical Guide to 2-Bromo-4-methoxybenzonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxybenzonitrile, a substituted aromatic nitrile of interest in synthetic chemistry. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, its synthesis and properties can be understood through established chemical principles and data from commercial suppliers. This document outlines its chemical properties, a plausible and detailed synthetic protocol based on analogous reactions, and its potential applications as a valuable intermediate in the development of more complex molecules.

Introduction

This compound (CAS No. 140860-51-1) is a halogenated and methoxylated benzonitrile derivative.[1][2][3] Such compounds, featuring ortho-bromo and para-methoxy substitutions relative to a nitrile group, are valuable synthons in organic chemistry. The interplay of the electron-withdrawing nitrile and bromine substituents with the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, enabling a variety of chemical transformations. This guide serves to consolidate the available technical information on this compound for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Quantitative data for this compound is primarily available through chemical supplier catalogs. While this data provides a useful reference, it is important to note that it may not have been subjected to rigorous peer review.

PropertyValueSource
CAS Number 140860-51-1[1][2][3]
Molecular Formula C₈H₆BrNO[1][2][3]
Molecular Weight 212.046 g/mol [1]
Purity ≥95% - >98%[1][2][3]
Storage Temperature 2-8 °C[1]

Note: Physical properties such as melting point and boiling point are not consistently reported in available sources.

Plausible Synthesis Protocol: The Sandmeyer Reaction

Proposed Starting Material and Reagents
  • 2-Amino-5-methoxybenzonitrile

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water (H₂O)

  • Ice

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Detailed Experimental Methodology

Step 1: Diazotization of 2-Amino-5-methoxybenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve a specific molar equivalent of 2-Amino-5-methoxybenzonitrile in a solution of hydrobromic acid.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a color change.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Cool the copper(I) bromide mixture in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide mixture. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Pour the reaction mixture into water and transfer to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts and wash them sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to yield pure this compound.

Experimental Workflow and Logical Relationships

The synthesis of this compound via the Sandmeyer reaction can be visualized as a logical workflow.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Work-up & Purification 2-Amino-5-methoxybenzonitrile 2-Amino-5-methoxybenzonitrile reagents1 1. HBr, H₂O 2. NaNO₂, 0-5 °C diazonium Diazonium Salt Intermediate reagents1->diazonium Forms reagents2 CuBr, HBr product This compound reagents2->product Yields workup Extraction & Washing product->workup purification Drying, Concentration & Chromatography/Recrystallization workup->purification

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxybenzonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its substituted aromatic structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound, primarily focusing on the Sandmeyer reaction, a reliable method for introducing a bromo group onto an aromatic ring.

Principle

The synthesis of this compound can be effectively achieved via a Sandmeyer reaction.[1][2] This reaction involves the diazotization of an aromatic amine, in this case, 2-amino-4-methoxybenzonitrile, followed by the substitution of the diazonium group with a bromide ion using a copper(I) bromide catalyst. The Sandmeyer reaction is a versatile method for the introduction of various functional groups onto an aromatic ring and is known for its reliability and good yields.[3][4] An alternative approach involves the direct bromination of 4-methoxybenzonitrile.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from a similar synthesis of 2-Bromo-4-methylbenzonitrile.[5][6]

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-4-methoxybenzonitrileReagentCommercially Available
Hydrobromic acid (48%)ACS ReagentCommercially Available
Sodium nitriteACS ReagentCommercially Available
Copper(I) bromideReagentCommercially Available
DichloromethaneHPLC GradeCommercially Available
Sodium bicarbonateACS ReagentCommercially Available
Anhydrous magnesium sulfateACS ReagentCommercially Available
Deionized water------
Ice------

Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Diazotization of 2-Amino-4-methoxybenzonitrile:

    • In a 250 mL round-bottom flask, dissolve 2-amino-4-methoxybenzonitrile (e.g., 10 g, 67.5 mmol) in a mixture of hydrobromic acid (48%, e.g., 40 mL) and water (e.g., 40 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (e.g., 5.1 g, 73.9 mmol) in water (e.g., 15 mL) dropwise via a dropping funnel. Maintain the temperature between 0-5 °C throughout the addition.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (e.g., 10.6 g, 73.9 mmol) in hydrobromic acid (48%, e.g., 20 mL).

    • Cool the copper(I) bromide solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with deionized water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
2-Amino-4-methoxybenzonitrile148.161067.5---
Sodium nitrite69.005.173.9---
Copper(I) bromide143.4510.673.9---
This compound212.04Theoretical: 14.31Theoretical: 67.5Actual: TBD

Visualization of the Synthesis Workflow

Synthesis_Workflow A 2-Amino-4-methoxybenzonitrile R1 NaNO2, HBr 0-5 °C A->R1 B Diazonium Salt Intermediate R2 CuBr B->R2 C This compound R1->B Diazotization R2->C Sandmeyer Reaction

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The diazotization reaction should be performed in a well-ventilated fume hood as diazonium salts can be explosive when isolated and dry.

  • Nitrogen gas is evolved during the Sandmeyer reaction; ensure adequate ventilation.

  • Hydrobromic acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners.[1]

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-methoxybenzonitrile as a substrate in Suzuki cross-coupling reactions. This compound is a valuable building block for the synthesis of biaryl compounds containing a methoxy and a nitrile group, which are common moieties in medicinally relevant molecules. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to synthesize novel biaryl nitrile derivatives.

Reaction Principle

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[1]

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for structurally similar substrates.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (4:1)1001088-98
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901480-90
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DMF/H₂O (5:1)1101275-85

Experimental Protocols

The following are detailed protocols for performing the Suzuki cross-coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a reliable method for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-4-methoxybenzonitrile product.

Protocol 2: Procedure using Pd(dppf)Cl₂ and K₃PO₄

This protocol is often effective for more challenging couplings or when using less reactive boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.

  • Add 8 mL of anhydrous toluene and 2 mL of degassed deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 10-14 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX 2-Bromo-4-methoxy- benzonitrile (Ar-X) ArX->OxAdd Boronic R-B(OH)2 + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat and Stir Reaction Mixture (e.g., 90-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki cross-coupling.

References

2-Bromo-4-methoxybenzonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzonitrile is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive sites for the construction of complex molecular architectures. Its substituted phenyl ring provides a scaffold that can be strategically elaborated through various chemical transformations, leading to the synthesis of diverse compound libraries with a wide range of biological activities. The presence of the bromo, methoxy, and nitrile functional groups allows for selective and sequential modifications, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other biologically active molecules, highlighting its role in targeting key signaling pathways implicated in diseases such as cancer.

Application Notes

The strategic importance of this compound in drug discovery stems from its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to the assembly of the core structures of many targeted therapies.

1. Synthesis of Kinase Inhibitors:

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth and proliferation. The this compound scaffold can be elaborated to generate potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

  • EGFR Inhibitors: The bromophenyl moiety of this compound can be incorporated into heterocyclic systems that are known to bind to the ATP-binding site of EGFR. For instance, a multi-step synthesis can lead to the formation of 4H-benzo[h]chromene derivatives. One such derivative, 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile, has demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is associated with acquired resistance to first-generation EGFR inhibitors.[1]

  • JAK-STAT Pathway Inhibitors: The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases.[2][3][4] this compound can serve as a starting material for the synthesis of phenylaminopyrimidine-based JAK inhibitors. These inhibitors can effectively block the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[5]

2. Synthesis of GPCR Antagonists:

G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are important drug targets. While direct synthesis of GPCR antagonists from this compound is not extensively documented in the provided search results, the structural motifs accessible from this building block are relevant to the design of such antagonists. The ability to introduce diverse substituents through cross-coupling reactions allows for the exploration of the chemical space around privileged GPCR-binding scaffolds.

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using methodologies applicable to this compound derivatives.

Table 1: Biological Activity of a Representative EGFR Inhibitor

Compound IDTargetIC50 (µM)
1 EGFRWT3.27 ± 0.72
1 EGFRT790M1.92 ± 0.05

Compound 1: 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile[1]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81
22-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O92
32-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80

Yields are based on analogous reactions and provide a strong indication of expected performance for this compound.[6]

Table 3: Representative Buchwald-Hartwig Amination Reaction Yields

EntryAryl HalideAmineCatalystLigandBaseSolventYield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOButToluene60

Yield is based on an analogous reaction and provides a strong indication of expected performance for this compound.[7]

Experimental Protocols

Protocol 1: Synthesis of a 4H-Benzo[h]chromene Derivative (EGFR Inhibitor)

This protocol is adapted from the synthesis of 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile.[1]

Materials:

  • 4-Methoxynaphthalen-1-ol

  • 2-Bromobenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (100%)

Procedure:

  • Combine 4-methoxynaphthalen-1-ol (0.01 mol), 2-bromobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and piperidine (0.5 mL) in 30 mL of 100% ethanol.

  • Subject the reaction mixture to microwave irradiation at 400 W and 140 °C for two minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol that can be optimized for the Suzuki-Miyaura coupling of this compound with various boronic acids.[4][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol that can be optimized for the Buchwald-Hartwig amination of this compound with various amines.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the base, the amine, and this compound.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor EGFR Inhibitor (e.g., from 2-Bromo-4- methoxybenzonitrile) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates Inhibitor JAK Inhibitor (e.g., from 2-Bromo-4- methoxybenzonitrile) Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: 2-Bromo-4- methoxybenzonitrile Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data Lead Lead Compound Data->Lead

Caption: General Experimental Workflow.

References

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-methoxybenzonitrile: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-4-methoxybenzonitrile is a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds relevant to pharmaceutical and materials science research. The presence of a bromo substituent at the 2-position, a methoxy group at the 4-position, and a nitrile group provides multiple handles for functionalization. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this molecule, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for five key palladium-catalyzed reactions with this compound: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.

Key Palladium-Catalyzed Reactions and Protocols

The following sections detail the application of major palladium-catalyzed cross-coupling reactions using this compound as the starting material. The provided protocols are based on established literature precedents for similar substrates and should serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.

Quantitative Data Summary:

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O801292
(4-Formylphenyl)boronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane1001685
(3-Thienyl)boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110888

Experimental Protocol: Synthesis of 2-Cyano-5-methoxybiphenyl

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ (Base) PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Heck_Reaction_Workflow Start Start Reagents Combine Aryl Bromide, Alkene, Catalyst, Base Start->Reagents Inert Establish Inert Atmosphere (e.g., Argon) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End Sonogashira_Relationship Reaction Sonogashira Coupling ArylHalide This compound (Aryl Halide) Reaction->ArylHalide Reactant Alkyne Terminal Alkyne (R-C≡C-H) Reaction->Alkyne Reactant PdCat Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Reaction->PdCat Catalyst CuCat Copper(I) Co-catalyst (e.g., CuI) Reaction->CuCat Co-catalyst Base Amine Base (e.g., Et₃N) Reaction->Base Base Product Arylalkyne Product ArylHalide->Product Alkyne->Product Buchwald_Hartwig_Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂ Cyanation_Logic Start Select Cyanation Protocol CyanideSource Choose Cyanide Source Start->CyanideSource ZnCN2 Zn(CN)₂ (Milder, less toxic) CyanideSource->ZnCN2 Good yields K4FeCN6 K₄[Fe(CN)₆] (Non-toxic) CyanideSource->K4FeCN6 Greener option OtherCN Other sources (e.g., Acetone cyanohydrin) CyanideSource->OtherCN Alternative CatalystSystem Select Catalyst System (Pd precatalyst + Ligand) ZnCN2->CatalystSystem K4FeCN6->CatalystSystem OtherCN->CatalystSystem ReactionConditions Optimize Conditions (Solvent, Temperature, Time) CatalystSystem->ReactionConditions Product 4-Methoxyisophthalonitrile ReactionConditions->Product

Application Notes and Protocols for Cyanation Reactions Involving 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cyanation of 2-Bromo-4-methoxybenzonitrile, a key transformation for the synthesis of valuable intermediates in pharmaceutical and materials science research. The primary product of this reaction is 4-methoxyphthalonitrile, a precursor for phthalocyanines and other functional dyes.

Introduction

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. For the substrate this compound, this reaction yields 4-methoxyphthalonitrile, a molecule with significant potential in the development of functional materials. The cyanation of aryl halides can be effectively achieved using various transition metal-catalyzed methods, most notably with palladium and copper catalysts. This document outlines two robust protocols for this conversion, employing different catalytic systems and cyanide sources to offer flexibility based on laboratory resources and safety considerations.

Data Presentation

The following table summarizes quantitative data for representative cyanation reactions of aryl bromides, providing expected yields and reaction conditions. While specific data for this compound is not extensively published, the data for structurally similar substrates offer a strong predictive framework for reaction outcomes.

EntryCatalyst SystemCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
1Pd(OAc)₂ / dppfK₄[Fe(CN)₆]Dioxane/H₂O1001~90Aryl Bromides
2CuI / DMEDAK₄[Fe(CN)₆]DMAc12024~85Aryl Bromides
3Pd/CK₄[Fe(CN)₆]DMF13012-1775-90Aryl Bromides[1]
4Cu(BF₄)₂·6H₂O / DMEDAK₄[Fe(CN)₆]DMAc12024HighAryl Bromides[2]

Yields are based on reactions with various substituted aryl bromides and serve as a general guide. Optimization for this compound may be required to achieve comparable results.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides and is recommended for its high efficiency and the use of a less toxic cyanide source.[3]

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Magnetic stir bar

  • Screw-cap reaction tube

Procedure:

  • To a screw-cap reaction tube equipped with a magnetic stir bar, add this compound (1 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (0.04 mmol, 4 mol%).

  • Add Potassium Hexacyanoferrate(II) Trihydrate (0.5 mmol, 0.5 equiv) and Potassium Acetate (0.125 mmol, 0.125 equiv).

  • Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (2.5 mL) and degassed deionized water (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxyphthalonitrile.

Protocol 2: Copper-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol provides an alternative, palladium-free method for the cyanation reaction.[2]

Materials:

  • This compound

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Magnetic stir bar

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (0.1 mmol, 10 mol%) and Potassium Hexacyanoferrate(II) Trihydrate (0.6 mmol, 0.6 equiv).

  • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Add this compound (1 mmol, 1.0 equiv) followed by anhydrous N,N-Dimethylacetamide (DMAc) (4 mL) and N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Place the reaction tube in a preheated oil bath at 120 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxyphthalonitrile.

Visualizations

Palladium-Catalyzed Cyanation Workflow

Palladium_Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - Pd(OAc)₂ / dppf - K₄[Fe(CN)₆]·3H₂O - KOAc solvents 2. Add Solvents: - Dioxane - H₂O inert 3. Inert Atmosphere: - Evacuate & backfill with N₂/Ar heat 4. Heat to 100 °C (1-4 hours) inert->heat extraction 5. Extraction: - Ethyl Acetate - Water heat->extraction purification 6. Purification: - Column Chromatography extraction->purification product Product: 4-Methoxyphthalonitrile purification->product

Caption: Workflow for Palladium-Catalyzed Cyanation.

Copper-Catalyzed Cyanation Workflow

Copper_Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - CuI - K₄[Fe(CN)₆]·3H₂O - DMEDA solvent 2. Add Solvent: - DMAc inert 3. Inert Atmosphere: - Evacuate & backfill with N₂/Ar heat 4. Heat to 120 °C (24 hours) inert->heat extraction 5. Workup & Extraction: - NaHCO₃ (aq) - Ethyl Acetate heat->extraction purification 6. Purification: - Column Chromatography extraction->purification product Product: 4-Methoxyphthalonitrile purification->product

Caption: Workflow for Copper-Catalyzed Cyanation.

Catalytic Cycle for Palladium-Catalyzed Cyanation

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Ar-Br ArCN Ar-CN TM Transmetalation [Fe(CN)₆]⁴⁻ ArPdCN Ar-Pd(II)(CN)L₂ ArPdBr->ArPdCN [Fe(CN)₆]⁴⁻ ArPdCN->Pd0 Ar-CN RE Reductive Elimination ArBr Ar-Br

Caption: Palladium-Catalyzed Cyanation Cycle.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzonitrile is a versatile aromatic building block valuable in the synthesis of a wide array of heterocyclic compounds. Its structure features three key functional groups for synthetic manipulation: a bromine atom, a nitrile group, and a methoxy group. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the strategic construction of complex molecular scaffolds that are prevalent in medicinal chemistry and materials science. These application notes provide detailed protocols for leveraging this reagent in the synthesis of important heterocyclic cores, such as quinazolines, and through general cross-coupling methodologies.

Application Note 1: Synthesis of 4-Aminoquinazoline Derivatives

A highly efficient method for synthesizing 4-aminoquinazoline derivatives involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine.[1] This approach offers a direct and practical route to valuable heterocyclic structures from this compound. The reaction proceeds through a sequential intermolecular N-arylation and subsequent intramolecular cyclization.

Proposed Reaction Scheme: Synthesis of 7-methoxy-4-aminoquinazoline

Caption: Copper-catalyzed synthesis of a 4-aminoquinazoline derivative.

Experimental Protocol: General Procedure for 4-Aminoquinazoline Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of 4-aminoquinazolines from 2-bromobenzonitriles.[1] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Formamidine acetate (or other amidine salt)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (e.g., Schlenk tube or sealed vial)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), formamidine acetate (1.5 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (to make a 0.2 M solution with respect to the starting material) via syringe.

  • Stir the reaction mixture in a preheated oil bath at 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinazoline derivative.

Representative Data for Analogous Reactions

The following table summarizes results for the copper-catalyzed synthesis of quinazoline derivatives from various substituted 2-bromobenzonitriles, demonstrating the general applicability of this methodology.

Aryl Bromide SubstrateAmidine/GuanidineCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-BromobenzonitrileGuanidine hydrochlorideCuI (10)K₂CO₃DMF12091
2-Bromo-4-methylbenzonitrileGuanidine hydrochlorideCuI (10)K₂CO₃DMF12085
2-Bromo-5-fluorobenzonitrileBenzamidine hydrochlorideCuI (10)K₂CO₃DMF12078
2-Bromo-4-chlorobenzonitrileAcetamidine hydrochlorideCuI (10)K₂CO₃DMF12082

Application Note 2: Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of this compound.[2][3][4] These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a vast range of substituted aromatic and heterocyclic systems.

cluster_workflow Synthetic Workflow start Start: This compound decision Desired Bond? start->decision suzuki Suzuki-Miyaura Coupling decision->suzuki C-C buchwald Buchwald-Hartwig Amination decision->buchwald C-N product_cc Heterocycles via C-C bond formation (e.g., Biaryls, Styrenes) suzuki->product_cc product_cn Heterocycles via C-N bond formation (e.g., Arylamines, Carbazoles) buchwald->product_cn

References

Application Notes and Protocols for the Reaction of 2-Bromo-4-methoxybenzonitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with nitriles is a classic and versatile method for the formation of ketones, establishing a new carbon-carbon bond.[1][2] This application note provides a detailed overview and experimental protocols for the reaction of 2-Bromo-4-methoxybenzonitrile with various Grignard reagents. This reaction is of significant interest in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of complex aryl ketone moieties which are common scaffolds in various drug candidates. The electronic and steric properties of this compound, with its electron-donating methoxy group and the ortho-bromo substituent, present unique considerations for optimizing reaction conditions to achieve high yields and minimize byproduct formation.

Reaction Principle

The core of this transformation involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This addition forms a stable intermediate imine anion.[1][2] Subsequent acidic workup hydrolyzes the imine to furnish the corresponding ketone. A critical aspect of this reaction is the use of anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a reduction in yield.[3][4]

Data Presentation

The following table summarizes the expected products and potential yields for the reaction of this compound with a selection of common Grignard reagents. The yields are estimates based on typical Grignard reactions with nitriles and may vary depending on the specific experimental conditions.

Grignard Reagent (R-MgX)Product NameProduct StructureExpected Yield (%)
Methylmagnesium bromide (CH₃MgBr)1-(2-Bromo-4-methoxyphenyl)ethan-1-one70-85
Ethylmagnesium bromide (CH₃CH₂MgBr)1-(2-Bromo-4-methoxyphenyl)propan-1-one70-85
Phenylmagnesium bromide (C₆H₅MgBr)(2-Bromo-4-methoxyphenyl)(phenyl)methanone65-80
Cyclohexylmagnesium bromide (c-C₆H₁₁MgBr)(2-Bromo-4-methoxyphenyl)(cyclohexyl)methanone60-75

Experimental Protocols

General Considerations

All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential for the success of the reaction.[1][3] The magnesium turnings should be of high purity and can be activated prior to use by stirring with a small amount of iodine or 1,2-dibromoethane until the color disappears.[4][5]

Protocol 1: Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-one using Methylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. To the dropping funnel, add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the methyl iodide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a loss of the iodine color), gently warm the flask. Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with this compound: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether. Slowly add the solution of this compound to the Grignard reagent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl. Continue adding the acid until the aqueous layer is acidic to litmus paper and all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of (2-Bromo-4-methoxyphenyl)(phenyl)methanone using Phenylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: Follow the procedure in Protocol 1, substituting methyl iodide with bromobenzene (1.1 equivalents) and diethyl ether with anhydrous THF.

  • Reaction with this compound: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30-45 minutes. After the addition, allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by slowly pouring it over a mixture of crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic extracts and wash with saturated aqueous NaHCO₃ and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography.

Mandatory Visualizations

ReactionWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Grignard Reagent (R-MgX) Mg->Grignard RX Alkyl/Aryl Halide (R-X) RX->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Imine_Anion Intermediate Imine Anion Grignard->Imine_Anion Nitrile This compound Nitrile->Imine_Anion Nucleophilic Addition Ketone Product Ketone Imine_Anion->Ketone Hydrolysis Acid Acidic Work-up (H₃O⁺) Acid->Ketone Purification Purification Ketone->Purification

Caption: General workflow for the synthesis of ketones from this compound.

SignalingPathways Grignard Grignard Reagent (Rδ⁻-MgXδ⁺) Nitrile This compound (C≡N) Grignard->Nitrile Nucleophilic Attack Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion Ketone Aryl Ketone Product Imine_Anion->Ketone Hydrolysis H3O Aqueous Acid (H₃O⁺) H3O->Ketone

References

Application of 2-Bromo-4-methoxybenzonitrile in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-methoxybenzonitrile as a versatile building block in materials science. Due to its unique molecular structure, featuring a reactive bromo group, a methoxy substituent, and a nitrile functionality, this compound serves as a valuable precursor for the synthesis of a range of functional materials, including novel dyes and potential liquid crystalline materials.

Synthesis of Novel Azo Dyes

This compound can be transformed into an amino derivative, which can then be diazotized and coupled with various aromatic compounds to produce a diverse library of azo dyes. The methoxy and bromo substituents on the benzonitrile core can influence the photophysical properties of the resulting dyes, such as their absorption and emission spectra.

Experimental Protocol: Synthesis of a Hypothetical Azo Dye

This protocol describes a two-step process for the synthesis of a novel azo dye, starting from the conversion of this compound to an aniline derivative, followed by diazotization and coupling.

Part 1: Synthesis of 2-Amino-4-methoxybenzonitrile

A plausible route to the necessary amino precursor involves a Buchwald-Hartwig amination reaction.

  • Materials: this compound, Benzophenone imine, Sodium tert-butoxide, Palladium(II) acetate, Racemic-BINAP, Toluene, Hydrochloric acid, Sodium hydroxide.

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Palladium(II) acetate (0.02 equiv.), and racemic-BINAP (0.03 equiv.).

    • Add anhydrous toluene to the flask.

    • Add benzophenone imine (1.2 equiv.) and heat the mixture at 80°C with stirring for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add an aqueous solution of hydrochloric acid (2 M). Stir for 1 hour.

    • Neutralize the mixture with an aqueous solution of sodium hydroxide and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Amino-4-methoxybenzonitrile.

Part 2: Diazotization and Azo Coupling

  • Materials: 2-Amino-4-methoxybenzonitrile, Hydrochloric acid, Sodium nitrite, N,N-Dimethylaniline, Sodium hydroxide, Ice.

  • Procedure:

    • Dissolve 2-Amino-4-methoxybenzonitrile (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

    • In a separate beaker, dissolve N,N-dimethylaniline (1.0 equiv.) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring for 1-2 hours in the ice bath.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the azo dye.

Illustrative Data Presentation

The following table presents hypothetical characterization data for a novel azo dye synthesized from this compound.

PropertyIllustrative Value
λmax (in ethanol) 485 nm
Molar Absorptivity (ε) 35,000 M⁻¹cm⁻¹
Melting Point 185-188 °C
Quantum Yield (ΦF) 0.15

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a novel azo dye.

Precursor for Thermotropic Liquid Crystals

The rigid benzonitrile core of this compound makes it a suitable starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, mesogenic units can be attached to the aromatic ring, leading to molecules with potential thermotropic liquid crystalline properties.

Experimental Protocol: Synthesis of a Hypothetical Liquid Crystal Precursor via Suzuki Coupling

This protocol outlines the synthesis of a biaryl compound, a common core for liquid crystals, using a Suzuki cross-coupling reaction.

  • Materials: this compound, 4-hexyloxyphenylboronic acid, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv.), 4-hexyloxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.03 equiv.), triphenylphosphine (0.12 equiv.), and potassium carbonate (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90°C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired biaryl compound.

Illustrative Data Presentation

The following table presents hypothetical characterization data for a liquid crystal precursor synthesized from this compound.

PropertyIllustrative Value
Chemical Formula C₂₁H₂₅NO₂
Molecular Weight 339.43 g/mol
Phase Transition Temp. (°C) Crystalline → 110 → Nematic → 145 → Isotropic
Appearance White crystalline solid

Logical Relationship Diagram

G A This compound (Core Unit) C Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->C B Mesogenic Side Group (e.g., 4-Alkoxyphenyl) B->C D Elongated, Rod-like Molecular Structure C->D E Anisotropic Intermolecular Interactions D->E F Thermotropic Liquid Crystalline Phase E->F

Caption: Structure-property relationship for liquid crystal synthesis.

Intermediate for Functional Polymers

While direct polymerization of this compound is not commonly reported, it can be functionalized to produce polymerizable monomers. For instance, the bromo group can be replaced with a vinyl or styrenyl group via a Stille or Suzuki coupling, respectively. The resulting monomer can then be polymerized to yield functional polymers with tailored optical and electronic properties.

Experimental Protocol: Synthesis of a Hypothetical Styrenic Monomer
  • Materials: this compound, 4-Vinylphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Toluene, Ethanol, Water.

  • Procedure:

    • In a flask, dissolve this compound (1.0 equiv.) and 4-vinylphenylboronic acid (1.1 equiv.) in a mixture of toluene and ethanol.

    • Add an aqueous solution of potassium carbonate (2.0 equiv.).

    • Degas the mixture by bubbling with argon for 20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) and heat the mixture to reflux for 12 hours under an inert atmosphere.

    • Cool the reaction, and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over magnesium sulfate.

    • After filtration and solvent evaporation, purify the crude monomer by column chromatography.

Illustrative Data Presentation

Hypothetical properties of a polymer derived from a this compound-based monomer.

PropertyIllustrative Value
Number Average MW (Mn) 15,000 g/mol
Polydispersity Index (PDI) 1.6
Glass Transition Temp. (Tg) 125 °C
Refractive Index 1.62

Experimental Workflow Diagram

G A This compound B Suzuki Coupling with 4-Vinylphenylboronic acid A->B C Styrenic Monomer B->C D Radical Polymerization (e.g., AIBN) C->D E Functional Polymer D->E

Caption: Synthesis of a functional polymer.

Application Notes and Protocols for the Derivatization of 2-Bromo-4-methoxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its unique electronic properties and metabolic stability.[1] The nitrile group can act as a key component for molecular recognition, often serving as a bioisostere for a ketone or engaging in polar interactions.[2] 2-Bromo-4-methoxybenzonitrile is a particularly valuable starting material for drug discovery programs. Its structure offers three distinct points for chemical modification: the aryl bromide, the methoxy group, and the nitrile functionality. This versatility allows for the systematic exploration of chemical space to optimize pharmacological properties.

The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The methoxy group can be readily converted to a hydroxyl group, providing a handle for further functionalization through etherification or esterification.[4][5] The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up additional avenues for derivatization.[3][5]

These application notes provide detailed protocols for key derivatization reactions of this compound, present quantitative data for representative transformations, and illustrate experimental workflows to guide researchers in synthesizing novel compound libraries for medicinal chemistry applications.

Key Derivatization Strategies

The strategic derivatization of this compound allows for the generation of diverse molecular architectures. The primary approaches involve palladium-catalyzed cross-coupling at the bromide position, modification of the methoxy ether, and transformation of the nitrile group.

G cluster_coupling C-Br Position cluster_group_mods Functional Group Modification start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acids/Esters buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amines, Amides cyanation Cyanation (C-CN Bond Formation) start->cyanation Cyanide Source demethylation O-Demethylation (-OCH3 → -OH) start->demethylation nitrile_mod Nitrile Transformation (-CN → -CH2NH2 / -COOH) start->nitrile_mod derivatives Diverse Library of Novel Compounds suzuki->derivatives buchwald->derivatives cyanation->derivatives demethylation->derivatives nitrile_mod->derivatives screening Biological Screening (e.g., Kinase Assays, Cell Viability) derivatives->screening

Caption: Overview of derivatization strategies for this compound.

Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrate and desired scale. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid.[6][7]

G setup 1. Reaction Setup - Add Substrate, Boronic Acid,  Base, and Catalyst to flask. inert 2. Inert Atmosphere - Evacuate and backfill  with Argon (3x). setup->inert solvent 3. Add Solvents - Add degassed dioxane  and water via syringe. inert->solvent heat 4. Reaction - Heat mixture to 80-110 °C. - Monitor by TLC/LC-MS. solvent->heat workup 5. Work-up - Cool to RT. - Dilute with EtOAc, wash  with water and brine. heat->workup purify 6. Purification - Dry organic layer (Na2SO4). - Concentrate and purify by  column chromatography. workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[6]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)[6]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[6]

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed formation of a C-N bond between this compound and a primary or secondary amine.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[9]

  • Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)[9]

  • Base (e.g., Sodium tert-butoxide, 2.0-3.0 equiv)[9]

  • Anhydrous solvent (e.g., Toluene or Dioxane)[9]

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask, combine the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under the inert atmosphere, add the base, this compound, and the amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor progress by TLC or LC-MS.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: O-Demethylation

This protocol describes the cleavage of the methyl ether to yield the corresponding phenol, 2-Bromo-4-hydroxybenzonitrile, a versatile intermediate.[4]

Materials:

  • This compound (1.0 g, 4.7 mmol)

  • Boron tribromide (BBr₃) (1 M solution in DCM, 14.2 mL, 14.2 mmol)

  • Dichloromethane (DCM) (15 mL)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Water & Brine

Procedure:

  • Reaction Setup: To a solution of this compound in DCM, add the BBr₃ solution.

  • Reaction: Heat the mixture at 50 °C overnight.

  • Quenching: Carefully quench the reaction with methanol.

  • Work-up: Pour the mixture into water and extract with ethyl acetate. Wash the organic extract with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography (Petroleum Ether/EtOAc = 5:1) to yield the product.[4]

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound and the biological activity of related structures.

Table 1: Representative Derivatization Reactions and Yields

EntryReaction TypeCoupling Partner / ReagentCatalyst / ConditionsProductYield (%)Reference
1O-DemethylationBoron tribromide (BBr₃)DCM, 50 °C2-Bromo-4-hydroxybenzonitrile75%[4]
2Suzuki-Miyaura4-Formylphenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O2'-(4-formylphenyl)-4-methoxybenzonitrile>90% (Typical)¹[6][11]
3Buchwald-HartwigMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene2-(morpholin-4-yl)-4-methoxybenzonitrile>85% (Typical)¹[9][12]
4CyanationZn(CN)₂NiCl₂·6H₂O/dppf/Zn, DMAP4-methoxyphthalonitrile>80% (Typical)¹[13]

¹Yields are typical for analogous aryl bromides under the cited conditions, as specific data for this compound was not available in a consolidated source. Optimization may be required.

Table 2: Biological Activity of Structurally Related Bromo-Methoxyphenyl Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-PhenylacrylonitrileHCT1160.0059[14]
2-PhenylacrylonitrileBEL-74020.0078[14]
ChalconeHeLa3.204[14]
ChalconeMCF-73.849[14]

Note: These compounds are structurally related to derivatives of this compound and indicate the potential for potent biological activity within this chemical class.

Conclusion

This compound is a highly adaptable starting material for the synthesis of diverse compound libraries in medicinal chemistry. The protocols and data provided herein offer a practical guide for researchers to perform key derivatizations, including palladium-catalyzed cross-couplings and functional group interconversions. The ability to readily modify the C-Br, O-CH₃, and C≡N functionalities allows for a systematic structure-activity relationship (SAR) exploration, which is fundamental to modern drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] Discovered by Kenkichi Sonogashira in 1975, this reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] It has become an indispensable tool in organic synthesis, particularly in the preparation of conjugated enynes and arylalkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups.[1][4]

This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Bromo-4-methoxybenzonitrile with a terminal alkyne. The resulting 2-alkynyl-4-methoxybenzonitrile scaffold is a valuable building block in medicinal chemistry and materials science.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1][5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. A transmetalation step follows, where the acetylide group is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[1][4]

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Reagent and solvent quantities are based on a 1.0 mmol scale of the aryl bromide.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (manifold or balloon)

  • Syringes and needles for liquid transfers

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).[4][6]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 5 mL of THF) to the flask.[4] Subsequently, add the amine base (e.g., triethylamine, 2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to increase the reaction rate, the mixture can be heated to 40-80 °C.[7]

  • Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.[7] Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[4][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7] The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions of various aryl bromides, which can be considered indicative for the reaction with this compound.

Table 1: Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100393
21-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt1892
34-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt687
4General Aryl BromideGeneral AlkynePd(PPh₃)₂Cl₂ (5.0)CuI (2.5)DIPATHFrt389

References for table entries are illustrative based on similar reactions reported in the literature.[4][6][8]

Visualizations

Diagram 1: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification cluster_product Final Product A 1. Add Solids (Aryl Bromide, Pd Catalyst, CuI) to dry flask under Inert Gas B 2. Add Liquids (Solvent, Base, Alkyne) A->B C 3. Stir at RT or Heat (Monitor by TLC) B->C D 4. Quench & Extract C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G Pure Coupled Product F->G

Caption: General experimental workflow for the Sonogashira coupling reaction.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Cu_alkyne Copper Acetylide (Cu-C≡CR) Product Coupled Product (Ar-C≡CR) Pd_trans->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_alkyne->CuX Transmetalation with Pd complex Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_alkyne Base, CuX

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 2-Bromo-4-methoxybenzonitrile and achieving higher yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing very low to no yield. What are the most common initial factors to investigate?

Low yield is a frequent challenge and can stem from several sources. The primary areas to scrutinize are the quality and handling of reagents, the reaction setup, and the choice of catalyst system. Key factors include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[1]

  • Reagent Quality: The purity of the starting materials, including the aryl bromide, the boronic acid, the catalyst, and the base, is critical. Boronic acids, in particular, can degrade over time.

  • Inefficient Transmetalation: This step is often rate-determining. The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[2]

  • Poor Solubility: If the starting materials are not sufficiently soluble in the chosen solvent, the reaction can be sluggish and incomplete.[1]

Q2: I am observing significant byproduct formation, particularly debromination of the this compound and homocoupling of my boronic acid. How can I minimize these side reactions?

Byproduct formation is a common cause of reduced yield for the desired product.

  • Debromination (or Dehalogenation): This side reaction occurs when the aryl halide is converted to an arene. After oxidative addition, the palladium complex may react with a hydride source in the mixture (often from an amine base or alcohol solvent), followed by reductive elimination to form the debrominated product.[3][4] To mitigate this, ensure you are using high-purity, anhydrous solvents and consider screening different bases.

  • Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen in the reaction.[1] To minimize this, it is essential to thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using freeze-pump-thaw cycles.[1][5][6] Maintaining a positive pressure of inert gas throughout the reaction is also critical.[1]

Q3: My reaction starts but does not go to completion, leaving unreacted starting material. What adjustments can I make?

An incomplete reaction suggests that one or more parameters are suboptimal. Consider the following adjustments:

  • Increase Temperature: Cautiously increasing the reaction temperature can improve both the reaction rate and overall conversion.[1][7]

  • Screen Different Bases: The base might not be strong or soluble enough to effectively promote the transmetalation step.[2][8] Switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can be beneficial.[1][2]

  • Change Catalyst/Ligand System: The initial catalyst and ligand combination may not be optimal. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the catalyst, prevent deactivation, and promote the reductive elimination step.[1][9]

  • Extend Reaction Time: Simply allowing the reaction to run for a longer period may be sufficient to drive it to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.

Q4: Can I use a boronic ester or a trifluoroborate salt instead of a boronic acid?

Yes, and it is often recommended. Boronic acids can be susceptible to degradation, especially through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10][11] This is a common undesired side reaction.[11] Boronic esters, such as pinacol esters, and trifluoroborate salts are generally more stable and can be used as effective replacements, sometimes leading to higher and more reproducible yields.[1][8] These reagents often participate in the reaction via a "slow-release" of the boronic acid, which minimizes its concentration and potential for side reactions.[10][11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of Aryl Bromide - Freshness of Boronic Acid - Catalyst & Ligand Integrity start->check_reagents check_setup 2. Review Reaction Setup - Inert Atmosphere (N2/Ar)? - Solvents Properly Degassed? - Glassware Dry? check_reagents->check_setup analyze_byproducts 3. Analyze Crude Mixture (TLC, LC-MS, NMR) check_setup->analyze_byproducts byproducts Significant Byproducts? analyze_byproducts->byproducts debromination Action: Minimize Debromination - Screen different bases - Use anhydrous solvents byproducts->debromination Debromination homocoupling Action: Minimize Homocoupling - Improve degassing protocol - Ensure inert atmosphere byproducts->homocoupling Homocoupling protodeboronation Action: Minimize Protodeboronation - Use boronic ester/trifluoroborate - Use anhydrous conditions byproducts->protodeboronation Protodeboronation no_completion Action: Drive Reaction to Completion - Increase temperature - Screen stronger bases - Change catalyst/ligand system - Extend reaction time byproducts->no_completion No, just unreacted starting material success Yield Improved debromination->success homocoupling->success protodeboronation->success no_completion->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Data Summary Tables

For effective optimization, screening several reaction parameters is often necessary. The tables below summarize common choices for catalysts, ligands, bases, and solvents.

Table 1: Comparison of Common Palladium Catalyst & Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Key Characteristics
Pd(OAc)₂PPh₃2-5Prone to deactivation with pyridinic or other coordinating substrates.[1]
Pd₂(dba)₃SPhos1-3Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[1][9]
PdCl₂(dppf)(integral)2-5A reliable and commonly used catalyst system for a range of Suzuki couplings.
Pd(PPh₃)₄(integral)2-5Can be effective, but often requires higher temperatures. May be less active than systems with bulky, electron-rich phosphines.[12]
XPhos Pd G2/G3/G4(integral)1-3Pre-catalysts that are often highly active, air-stable, and effective for challenging couplings.[12][13]

Table 2: Comparison of Common Bases

BaseEquivalentsTypical Solvent SystemCharacteristics
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂OA common, cost-effective choice that is moderately strong.[1][2]
Cs₂CO₃2-3Dioxane, TolueneOften provides higher yields due to its high solubility in organic solvents, but is more expensive.[1][2]
K₃PO₄2-3THF/H₂O, DioxaneA strong, non-nucleophilic base that can be very effective, particularly for less reactive substrates.[1][2]
Na₂CO₃2-3DMF, Ethanol/H₂OA common and effective base; DMF can aid in the solubility of starting materials.[1][2]

Table 3: Common Solvents for Suzuki Coupling

Solvent(s)Ratio (if applicable)Key Characteristics
Dioxane / H₂O4:1 to 10:1A very common and effective system for a wide range of substrates.
Toluene / H₂O4:1 to 10:1Good for higher temperature reactions; effective for many couplings.
THF / H₂O4:1A good general-purpose solvent system.[5][13]
DMF or DMAcN/AAprotic polar solvents that can be useful for poorly soluble substrates, though higher temperatures may be needed for workup.[14][15]
Methanol / H₂O3:2Can be an effective and more environmentally friendly option.[14]

General Experimental Protocol

Note: This is a generalized procedure and requires optimization for specific coupling partners and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[16]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The base plays a critical role in the transmetalation step, which is often the bottleneck of the reaction.

SuzukiCycle pd_complex Ar-Pd(II)-X L₂ diaryl_pd Ar-Pd(II)-Ar' L₂ pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product Product Out aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition R-X In boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation R'-B(OH)₂ In base Base (e.g., K₂CO₃) base->transmetalation Base In

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-4-methoxybenzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cross-coupling of this compound.

Symptom Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inefficient Oxidative Addition: this compound is an electron-rich aryl bromide, which can make the initial oxidative addition to the Pd(0) center sluggish.[1] 2. Catalyst Deactivation: The presence of oxygen or impurities in the reagents or solvent can deactivate the palladium catalyst.[1] 3. Inappropriate Ligand Choice: The ligand may not be suitable for activating an electron-rich aryl bromide.1. Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to facilitate oxidative addition for challenging substrates. Consider using pre-formed catalysts (e.g., G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species.[2] 2. Ensure rigorous inert conditions. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Use fresh, high-purity reagents and anhydrous solvents.[1] 3. Screen a panel of ligands. Different ligands can have a profound impact on reaction efficiency. Start with Buchwald's biaryl phosphine ligands or other electron-rich, bulky ligands.
Formation of Side Products (e.g., Homocoupling, Protodehalogenation) 1. Homocoupling of Boronic Acid/Ester: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid partner.[1] 2. Protodehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases in the presence of protic solvents or by high reaction temperatures.1. Improve inert atmosphere. Rigorous degassing and maintaining a positive pressure of an inert gas are crucial. Consider adding the boronic acid slowly to the reaction mixture. 2. Optimize base and solvent. Screen different anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the use of anhydrous solvents. Try running the reaction at a lower temperature for a longer duration.
Inconsistent or Irreproducible Results 1. Variable Reagent Quality: The purity and activity of the palladium catalyst, ligand, and base can vary between batches. 2. Inconsistent Inert Atmosphere: Minor variations in the exclusion of air and moisture can lead to significant differences in yield.1. Use a stable, well-defined pre-catalyst. This can provide a more consistent ligand-to-metal ratio. Purchase reagents from a reliable supplier and store them under appropriate conditions (e.g., in a desiccator or glovebox). 2. Standardize your experimental setup. Follow a consistent procedure for degassing solvents and setting up the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for this compound?

A1: Both Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are highly effective for aryl bromides like this compound. The choice depends on the desired transformation.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point would be to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base and solvent system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like 1,4-dioxane or toluene with water. The reaction is typically heated to 80-110 °C.

Q3: For a Buchwald-Hartwig amination, what is a reliable initial catalyst system?

A3: For the amination of this compound, a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand like XPhos or a Josiphos-type ligand is a robust starting point.[3] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required, with an anhydrous aprotic solvent like toluene or dioxane.[3]

Q4: Can the nitrile group on this compound interfere with the cross-coupling reaction?

A4: While nitriles can potentially coordinate to the palladium center, in most well-designed catalyst systems for Suzuki and Buchwald-Hartwig reactions, this is not a major issue. The phosphine ligands are generally more strongly coordinating and prevent inhibition by the nitrile group.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material.[1][3][4]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of substrates structurally similar to this compound. These should serve as a guide for optimization.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki-Miyaura Coupling of Bromo-Anisole Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Representative YieldNotes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-18Good to ExcellentA robust system for electron-rich aryl bromides.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012-24Moderate to GoodA classic, readily available catalyst.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF90-1008-16Good to ExcellentEffective for a broad range of boronic acids.
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane/H₂O100-1104-12ExcellentBuchwald ligands often provide high yields for challenging substrates.

Table 2: Catalyst, Ligand, and Base Combinations for Buchwald-Hartwig Amination of Bromo-Anisole Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Representative YieldNotes
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-11012-24HighA highly active system for a wide range of amines.
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10018-24Moderate to HighA common system, may require longer reaction times.
RuPhos Precatalyst (2-4)-LiHMDS (1.5)THF65-8012-18HighEffective for hindered amines.
[Pd(cinnamyl)Cl]₂ (1)Xantphos (3)NaOtBu (1.4)Toluene10018Good to HighA reliable system for various amines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[3]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[3]

  • Reaction: Heat the sealed tube to 80-110 °C with stirring.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Visualizing the Process

To aid in understanding the experimental and catalytic processes, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)L_n-NR₂ amine_coordination->pd2_amido amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

Troubleshooting_Workflow start Low or No Product Yield check_inert Improve Inert Atmosphere (Degas Solvents/Reagents) start->check_inert check_reagents Verify Reagent Quality (Fresh Catalyst, Ligand, Base) start->check_reagents screen_ligand Screen Different Ligand (e.g., XPhos, SPhos) check_inert->screen_ligand check_reagents->screen_ligand screen_base Screen Different Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligand->screen_base increase_temp Increase Temperature (in 10°C increments) screen_base->increase_temp success Successful Coupling increase_temp->success

References

Side reactions and byproduct formation in 2-Bromo-4-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromo-4-methoxybenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Sandmeyer Reaction: This involves the diazotization of 2-amino-4-methoxybenzonitrile followed by a copper(I) bromide-mediated substitution of the diazonium group with bromide.[1][2][3]

  • Direct Bromination: This route involves the electrophilic aromatic substitution of 4-methoxybenzonitrile using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

Q2: What are the most common side products observed in the Sandmeyer reaction route?

A2: The Sandmeyer reaction can lead to several byproducts, including:

  • Phenol derivatives: Formed by the reaction of the diazonium salt with water.

  • Azo coupling products: Resulting from the reaction of the diazonium salt with the starting aniline or other aromatic species.

  • De-amination products: Where the diazonium group is replaced by a hydrogen atom.

  • Biaryl byproducts: Arising from radical-mediated side reactions.[3]

Q3: What are the likely impurities when using the direct bromination method?

A3: Direct bromination of 4-methoxybenzonitrile can result in:

  • Isomeric monobromo products: Such as 3-Bromo-4-methoxybenzonitrile, due to the directing effects of the methoxy and cyano groups.

  • Di-brominated products: Over-bromination can lead to the formation of dibromo-4-methoxybenzonitrile isomers.

  • Unreacted starting material: Incomplete reaction will leave residual 4-methoxybenzonitrile.

Q4: How can I minimize the formation of di-brominated byproducts in the direct bromination?

A4: To reduce over-bromination, consider the following:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-methoxybenzonitrile.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise over an extended period to keep the instantaneous concentration of the electrophile low.

Q5: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A5: Unexpected peaks in your NMR spectrum likely correspond to the side products mentioned above. You can compare your spectrum with known spectra of potential impurities. For example, the formation of the isomeric 3-Bromo-4-methoxybenzonitrile can be identified by its distinct NMR spectrum. If available, LC-MS analysis can provide molecular weight information to help identify unknown byproducts.

Troubleshooting Guides

Low Yield of this compound
Potential CauseRecommended Solution
Incomplete Diazotization (Sandmeyer Route) Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Test for the presence of nitrous acid with starch-iodide paper.
Premature Decomposition of Diazonium Salt (Sandmeyer Route) Keep the reaction temperature low and use the diazonium salt solution immediately after preparation.
Incomplete Bromination (Direct Bromination Route) Ensure the reaction is allowed to proceed to completion by monitoring with TLC. A slight excess of the brominating agent may be required, but this can increase the risk of over-bromination.
Loss of Product During Work-up/Purification Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent loss of the product. Use an appropriate solvent system for chromatography to ensure good separation.
Presence of Impurities in the Final Product
Observed ImpurityPotential CauseRecommended Solution
4-Methoxybenzonitrile (Starting Material) Incomplete reaction.Increase reaction time or temperature slightly. Ensure proper stoichiometry of reagents.
3-Bromo-4-methoxybenzonitrile (Isomer) Lack of complete regioselectivity in direct bromination.Optimize reaction conditions (lower temperature, different solvent or brominating agent) to favor the formation of the 2-bromo isomer. Careful purification by column chromatography is essential.
Dibromo-4-methoxybenzonitrile Over-bromination due to excess brominating agent or high reactivity.Use a 1:1 stoichiometry of brominating agent to substrate. Add the brominating agent slowly and maintain a low reaction temperature.
4-Hydroxybenzonitrile Hydrolysis of the methoxy group during acidic work-up or demethylation side reaction.Use milder work-up conditions. If demethylation is suspected, consider using a different synthetic route or protecting the methoxy group.
4-Methoxybenzoic acid/amide Hydrolysis of the nitrile group in the presence of water and acid/base.Ensure anhydrous reaction conditions and neutral work-up.
Biaryl compounds Radical side reactions in the Sandmeyer synthesis.[3]Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Representative Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

Step 1: Diazotization of 2-amino-4-methoxybenzonitrile

  • Dissolve 2-amino-4-methoxybenzonitrile (1.0 eq) in a mixture of hydrobromic acid (HBr) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Cool the CuBr solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Synthesis via Direct Bromination

This protocol is a general guideline and may require optimization.

  • Dissolve 4-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise. Alternatively, N-Bromosuccinimide (NBS, 1.0 eq) can be used, often with a radical initiator like AIBN or under light irradiation if the mechanism is believed to be radical-mediated, though for aromatic bromination an ionic mechanism is more common.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and quench any remaining bromine with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Byproduct Profile in Sandmeyer Synthesis of this compound

CompoundRepresentative Yield (%)Method of Identification
This compound 60-75NMR, LC-MS
4-Hydroxy-2-bromobenzonitrile5-10NMR, LC-MS
4-Methoxybenzonitrile2-5GC-MS, NMR
Biaryl Byproducts1-3LC-MS
Azo Compounds<2Colorimetric, LC-MS

Note: These are representative yields and can vary significantly based on reaction conditions.

Table 2: Representative Byproduct Profile in Direct Bromination of 4-methoxybenzonitrile

CompoundRepresentative Yield (%)Method of Identification
This compound 50-65NMR, LC-MS
3-Bromo-4-methoxybenzonitrile15-25NMR, LC-MS
2,3-Dibromo-4-methoxybenzonitrile5-10NMR, LC-MS
4-Methoxybenzonitrile<5GC-MS, NMR

Note: The ratio of 2-bromo to 3-bromo isomers is highly dependent on the reaction conditions.

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Bromination cluster_byproducts Potential Side Reactions 2-amino-4-methoxybenzonitrile 2-amino-4-methoxybenzonitrile Diazonium Salt Diazonium Salt 2-amino-4-methoxybenzonitrile->Diazonium Salt NaNO2, HBr 0-5 °C This compound This compound Diazonium Salt->this compound CuBr Phenol Byproduct Phenol Byproduct Diazonium Salt->Phenol Byproduct H2O Azo Compound Azo Compound Diazonium Salt->Azo Compound Aromatic coupling partner De-amination Product De-amination Product Diazonium Salt->De-amination Product H-donor Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical coupling

Caption: Workflow for the Sandmeyer synthesis of this compound and potential side reactions.

Direct_Bromination_Workflow 4-methoxybenzonitrile 4-methoxybenzonitrile This compound This compound 4-methoxybenzonitrile->this compound Brominating Agent (e.g., NBS or Br2) 3-Bromo-4-methoxybenzonitrile 3-Bromo-4-methoxybenzonitrile 4-methoxybenzonitrile->3-Bromo-4-methoxybenzonitrile Isomer Formation Dibromo Products Dibromo Products This compound->Dibromo Products Over-bromination 3-Bromo-4-methoxybenzonitrile->Dibromo Products Over-bromination

Caption: Logical relationships in the direct bromination of 4-methoxybenzonitrile, showing the formation of the desired product and major byproducts.

References

Technical Support Center: Purification of 2-Bromo-4-methoxybenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Bromo-4-methoxybenzonitrile synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: Pure this compound is typically a solid, often appearing as a white to off-white powder or crystalline solid.[1][2]

Q2: What are the most common impurities in the synthesis of this compound, particularly if a Sandmeyer reaction is used?

A2: When synthesizing this compound via a Sandmeyer reaction from the corresponding aniline, common impurities may include:

  • Unreacted starting materials: Such as the aniline precursor.

  • Byproducts of the Sandmeyer reaction: Biaryl compounds are a known byproduct of the radical mechanism of the Sandmeyer reaction.[3]

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, especially if water is present during workup or purification.

  • Products of side reactions: Depending on the specific reaction conditions, other isomers or related compounds may be formed.

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: To effectively assess the purity, a combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structurally similar impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (48-52 °C) is a good indicator of high purity.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
The purified product is an off-white or yellowish solid. The color may be due to trace impurities, possibly from the Sandmeyer reaction or residual starting materials.- Perform a recrystallization. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before filtering, but be aware that this may reduce your yield. - For very persistent color, column chromatography is the most effective method for removing colored impurities.
TLC analysis of the crude product shows multiple spots. This indicates the presence of unreacted starting materials, byproducts, or side products from the synthesis.- Column chromatography is the recommended method for separating multiple components. Use TLC to determine an optimal solvent system that provides good separation between the desired product and the impurities.
Low yield after recrystallization. - The chosen solvent may be too good, meaning the product is still soluble even at low temperatures. - Too much solvent was used. - The product may have prematurely crystallized in the filter funnel during hot filtration.- Select a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
The product "oils out" during recrystallization instead of forming crystals. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the compound (48-52 °C).- Use a lower-boiling point solvent or solvent system. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Column chromatography provides poor separation. - The eluent system may not be optimal. - The column may have been overloaded with the crude product. - The column was not packed properly, leading to channeling.- Use TLC to systematically test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the one that gives the best separation. - As a general guideline, use a ratio of at least 30:1 of silica gel to crude product by weight. - Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Quantitative Data

The following table summarizes the key physical properties of this compound, which are critical for developing effective purification protocols.

PropertyValueSource
Molecular Formula C₈H₆BrNO[1][2]
Molecular Weight 212.04 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 48 - 52 °C[1]
Boiling Point Approx. 275 - 277 °C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol and dichloromethane[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed for the purification of this compound that is substantially pure but may contain minor colored impurities or small amounts of side products.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is a good starting point. This compound is soluble in ethanol and insoluble in water.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat and slowly add deionized water dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol is recommended for crude product mixtures containing significant amounts of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal solvent system. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal system will show good separation between the spot for this compound and any impurity spots.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring it settles without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column and start collecting fractions.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Significant Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Oiling_Out Product 'Oils Out' Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Successful Crystallization Problem->Success No Solution_Yield - Use minimum hot solvent - Pre-heat funnel Low_Yield->Solution_Yield Solution_Oiling - Use lower boiling solvent - Seed crystals Oiling_Out->Solution_Oiling Solution_Crystals - Scratch flask - Add seed crystal - Reduce solvent No_Crystals->Solution_Crystals

Caption: Troubleshooting guide for recrystallization issues.

References

Improving the reaction conditions for nucleophilic substitution of 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for nucleophilic substitution of 2-Bromo-4-methoxybenzonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the nucleophilic substitution of this compound, offering potential causes and recommended solutions.

Problem 1: Low or No Conversion to the Desired Product

Potential Cause Recommended Solutions
Insufficient reactivity of the aryl bromide The methoxy group at the 4-position is electron-donating, which can deactivate the ring towards traditional nucleophilic aromatic substitution (SNAr). Consider using a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination (for N-nucleophiles) or a copper-catalyzed reaction like the Ullmann condensation (for O- and S-nucleophiles) to enhance reactivity.
Poor choice of solvent For SNAr-type reactions, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion. For metal-catalyzed reactions, anhydrous and deoxygenated solvents such as toluene, dioxane, or THF are crucial to prevent catalyst deactivation.
Inappropriate base The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are commonly used. For Ullmann-type reactions, K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The base strength should be matched to the pKa of the nucleophile.
Catalyst inactivation (for catalyzed reactions) The palladium or copper catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst poisoning can also occur if the starting materials or nucleophile contain impurities.
Low reaction temperature Many nucleophilic aromatic substitutions, especially catalyzed ones, require elevated temperatures to proceed at a reasonable rate. If you observe low conversion, consider incrementally increasing the reaction temperature, for example, from 80 °C to 120 °C. Microwave irradiation can also be a powerful tool to accelerate these reactions.

Problem 2: Formation of Significant Side Products

Potential Cause Recommended Solutions
Hydrolysis of the nitrile group The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures. Use the mildest effective base and the lowest possible reaction temperature. Buffer the reaction mixture if necessary.
Debromination of the starting material Reductive debromination to form 4-methoxybenzonitrile can occur, particularly in metal-catalyzed reactions. This can be caused by impurities, the presence of hydride sources, or certain ligand/catalyst combinations. Ensure high-purity reagents and a strictly inert atmosphere. Screening different ligands and catalyst precursors may also mitigate this side reaction.
Demethylation of the methoxy group Strong nucleophiles or certain Lewis acids can potentially demethylate the methoxy group, leading to the formation of a phenol. While less common under typical nucleophilic substitution conditions, it is a possibility at high temperatures. A specific protocol for this transformation involves using BBr₃ at 50 °C.[1]
Homocoupling of the starting material or nucleophile In metal-catalyzed reactions, homocoupling of the aryl bromide or the nucleophile can occur. This is often a sign of suboptimal catalyst performance or the presence of oxygen. Ensure a thoroughly deoxygenated reaction mixture and consider using a different ligand or catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for substituting the bromine on this compound with an amine?

A1: Due to the electron-donating methoxy group, a traditional SNAr reaction is likely to be slow. The recommended approach is a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with a wide range of primary and secondary amines under relatively mild conditions.

Q2: I want to perform a substitution with an alcohol or a phenol. What conditions should I start with?

A2: For the substitution with O-nucleophiles, a Ullmann condensation is a suitable method. This typically involves a copper(I) catalyst (e.g., CuI), a base such as K₂CO₃ or Cs₂CO₃, and often a ligand like 1,10-phenanthroline or an amino acid. The reaction is usually carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures (e.g., 100-150 °C).

Q3: Can I use microwave heating to speed up these reactions?

A3: Yes, microwave irradiation is an excellent technique to accelerate nucleophilic aromatic substitutions, including Buchwald-Hartwig and Ullmann-type reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By comparing the consumption of the this compound starting material and the formation of the product, you can determine the reaction's progress and endpoint.

Q5: What are some common ligands for Buchwald-Hartwig amination of this substrate?

A5: For aryl bromides, bulky, electron-rich phosphine ligands are generally effective. Good starting points for ligand screening include XPhos, SPhos, RuPhos, and DavePhos. The optimal ligand may depend on the specific amine being used.

Experimental Protocols

The following are generalized protocols for common nucleophilic substitution reactions on this compound. Note: These are starting points and may require optimization for specific nucleophiles and scales.

Protocol 1: General Procedure for Buchwald-Hartwig Amination (N-Arylation)

  • Materials:

    • This compound

    • Amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu, 1.4 - 2.0 equivalents)

    • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

    • Add this compound and the amine.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Seal the vessel and heat the reaction mixture with stirring at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ullmann Condensation (O- and S-Arylation)

  • Materials:

    • This compound

    • Alcohol, phenol, or thiol (1.2 - 2.0 equivalents)

    • Copper(I) catalyst (e.g., CuI, 5-10 mol%)

    • Ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%) (optional but often beneficial)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add the copper(I) catalyst, ligand (if used), base, and the nucleophile (alcohol, phenol, or thiol).

    • Add this compound and the anhydrous solvent.

    • Heat the reaction mixture with stirring at 100-150 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize typical reaction conditions for catalyzed nucleophilic substitutions on aryl bromides. Note that specific yields for this compound may vary.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

NucleophilePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield Range (%)
Primary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.5)Toluene10012-2470-95
Secondary AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101865-90
AnilinePd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2.0)Toluene1002475-98

Table 2: Representative Conditions for Ullmann Condensation of Aryl Bromides

NucleophileCu-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield Range (%)
PhenolCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF1202460-85
AlcoholCuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO1302450-80
ThiolCuI (5)NoneK₃PO₄ (2.0)Dioxane1101270-90

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Add Pd-Catalyst, Ligand, and Base reactants Add this compound and Amine reagents->reactants solvent Add Anhydrous, Deoxygenated Solvent reactants->solvent heating Heat with Stirring (80-110 °C) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to RT monitoring->cooling filtration Dilute and Filter (remove Pd) cooling->filtration extraction Aqueous Wash and Extraction filtration->extraction purification Dry, Concentrate, and Purify extraction->purification product product purification->product Final Product

General workflow for Buchwald-Hartwig amination.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_solutions Potential Solutions start Low/No Product Yield check_catalyst Is the catalyst active? (Fresh? Inert atmosphere?) start->check_catalyst check_solvent Is the solvent anhydrous and deoxygenated? start->check_solvent check_ligand Is the ligand appropriate? check_catalyst->check_ligand solution_catalyst Use fresh catalyst/ligand, improve inerting check_catalyst:e->solution_catalyst:w No check_base Is the base suitable and strong enough? check_ligand->check_base solution_ligand Screen different ligands check_ligand:e->solution_ligand:w No solution_base Screen different bases check_base:e->solution_base:w No check_temp Is the temperature high enough? check_solvent->check_temp solution_solvent Use dry, deoxygenated solvent check_solvent:e->solution_solvent:w No solution_temp Increase temperature incrementally check_temp:e->solution_temp:w No success success solution_temp->success Improved Yield

Troubleshooting logic for low reaction yield.

References

How to avoid debromination of 2-Bromo-4-methoxybenzonitrile in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find answers to frequently asked questions and detailed guides to mitigate common side reactions, particularly debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 4-methoxybenzonitrile as a byproduct. This reduces the yield of the desired product and complicates purification. The presence of an electron-donating methoxy group on the aromatic ring can make the substrate more susceptible to this side reaction under certain conditions.

Q2: What are the primary causes of debromination?

A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This intermediate can be generated from various sources, including:

  • Bases: Particularly alkoxides like sodium tert-butoxide.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources.

  • Impurities: Trace amounts of water or other protic impurities in the reaction mixture.

  • Reagents: Certain boronic acids or their decomposition products in Suzuki couplings.

Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the debrominated byproduct.

Q3: How does the choice of phosphine ligand affect debromination?

A3: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are generally preferred to minimize debromination. These ligands promote the desired reductive elimination step to form the product over the competing debromination pathway. They achieve this by sterically shielding the palladium center and increasing its electron density, which can accelerate the rate-limiting steps of the main catalytic cycle.

Troubleshooting Guides

Issue 1: Significant Formation of 4-methoxybenzonitrile Byproduct in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the formation of the debrominated byproduct, 4-methoxybenzonitrile, can be a significant issue.

start High Debromination Observed step1 Evaluate Base start->step1 step2 Optimize Ligand step1->step2 If debromination persists end_node Debromination Minimized step1->end_node Issue Resolved step3 Adjust Solvent and Temperature step2->step3 If debromination persists step2->end_node Issue Resolved step4 Check Reagent Quality step3->step4 If debromination persists step3->end_node Issue Resolved step4->end_node Issue Resolved

Caption: Troubleshooting workflow for Suzuki coupling.

1. Evaluate and Change the Base:

  • Rationale: Strong alkoxide bases are common culprits in generating Pd-H species. Switching to a weaker inorganic base can significantly reduce debromination.

  • Recommendation: Replace strong bases like NaOtBu or KOtBu with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

BaseTypical Product Yield (%)Typical Debromination (%)
NaOtBu50-7020-40
K₃PO₄85-95<5
Cs₂CO₃80-90<10
K₂CO₃75-855-15
Note: Yields are representative and can vary based on other reaction parameters.

2. Optimize the Phosphine Ligand:

  • Rationale: Bulky and electron-rich ligands accelerate the desired C-C bond formation and suppress debromination.

  • Recommendation: Use bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.

LigandTypical Product Yield (%)Typical Debromination (%)
PPh₃60-7515-30
SPhos>90<5
XPhos>90<5
RuPhos>85<10
Note: Yields are representative and can vary based on other reaction parameters.

3. Adjust Solvent and Temperature:

  • Rationale: Aprotic, non-polar solvents are less likely to act as hydride donors. Lowering the reaction temperature can also disfavor the debromination pathway.

  • Recommendation: Switch from solvents like DMF or alcohols to toluene or dioxane. If possible, lower the reaction temperature.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/H₂O (e.g., 5:1 ratio)

  • Temperature: 80-100 °C

  • Procedure:

    • To a dry Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Debromination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to Suzuki coupling, debromination can be a problematic side reaction.

start High Debromination Observed step1 Select Appropriate Base start->step1 step2 Choose Optimal Ligand step1->step2 If debromination persists end_node Debromination Minimized step1->end_node Issue Resolved step3 Modify Solvent and Temperature step2->step3 If debromination persists step2->end_node Issue Resolved step4 Consider Amine Source step3->step4 If debromination persists step3->end_node Issue Resolved step4->end_node Issue Resolved

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

1. Select the Appropriate Base:

  • Rationale: Strong bases, especially in combination with certain ligands, can promote β-hydride elimination from the amido-palladium intermediate, a pathway that can lead to debromination.

  • Recommendation: While NaOtBu is a common base, consider using LHMDS or weaker carbonate bases if debromination is severe.

BaseTypical Product Yield (%)Typical Debromination (%)
NaOtBu80-955-15
LHMDS75-90<10
Cs₂CO₃70-85<5
Note: Yields are representative and can vary based on other reaction parameters.

2. Choose the Optimal Ligand:

  • Rationale: The choice of ligand is critical in promoting the desired C-N bond formation.

  • Recommendation: For electron-rich aryl bromides like this compound, bulky biaryl phosphine ligands are highly effective.

LigandTypical Product Yield (%)Typical Debromination (%)
BINAP60-7510-25
XPhos>90<5
BrettPhos>90<5
Note: Yields are representative and can vary based on other reaction parameters.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Reactants:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2-4 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Toluene or Dioxane

  • Temperature: 90-110 °C

  • Procedure:

    • In a glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add the amine and the anhydrous, degassed solvent.

    • Seal the tube and heat the mixture with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by chromatography or crystallization.

Issue 3: Debromination in Other Cross-Coupling Reactions (Heck, Sonogashira, Cyanation)

Debromination can also occur in other palladium-catalyzed reactions. The general principles of minimizing this side reaction remain the same.

ReactionKey Parameters to Control DebrominationRecommended Conditions
Heck Base, Ligand, TemperatureBase: Use a non-nucleophilic organic base like triethylamine. Ligand: Phosphine-free conditions or Herrmann's catalyst can be effective. Temperature: Use the lowest effective temperature.
Sonogashira Copper Co-catalyst, Base, LigandCopper: Use copper-free conditions if possible. Base: Use an amine base like triethylamine or diisopropylamine. Ligand: Bulky, electron-rich phosphines can be beneficial.
Cyanation Cyanide Source, Catalyst SystemCyanide Source: Use sources like Zn(CN)₂ or K₄[Fe(CN)₆] which are generally milder than NaCN or KCN. Catalyst: A well-defined Pd(0) source with a suitable ligand is crucial.

Experimental Protocol: Generalized Sonogashira Coupling

  • Reactants:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (1-3 mol%)

    • CuI (1-5 mol%)

    • Triethylamine (TEA)

  • Solvent: THF or DMF

  • Temperature: Room temperature to 60 °C

  • Procedure:

    • To a stirred solution of this compound and the terminal alkyne in a degassed solvent, add the palladium catalyst and CuI under an inert atmosphere.

    • Add triethylamine and stir the mixture at the appropriate temperature.

    • Monitor the reaction until the starting material is consumed.

    • Work up by filtering off the ammonium salt, concentrating the filtrate, and purifying the crude product.

Signaling Pathways and Reaction Mechanisms

cluster_main Desired Catalytic Cycle cluster_side Debromination Pathway Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition HPd(II)(X)L2 HPd(II)(X)L2 Pd(0)L2->HPd(II)(X)L2 Reaction with H-source ArPd(II)(Nu)L2 ArPd(II)(Nu)L2 ArPd(II)(Br)L2->ArPd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) ArPd(II)(Nu)L2->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu ArPd(II)(Nu)L2->Ar-Nu Product ArPd(II)(H)L2 ArPd(II)(H)L2 HPd(II)(X)L2->ArPd(II)(H)L2 Reaction with ArBr ArPd(II)(H)L2->Pd(0)L2 Reductive Elimination Ar-H Ar-H ArPd(II)(H)L2->Ar-H Debrominated Byproduct

Caption: Competing catalytic cycles leading to desired product vs. debromination.

This diagram illustrates the main palladium-catalyzed cross-coupling cycle and the competing pathway that leads to debromination. The key to avoiding the undesired byproduct is to favor the kinetics of the main cycle, particularly the reductive elimination step that forms the desired product, over the formation and reaction of the palladium-hydride species. The strategies outlined in the troubleshooting guides are designed to achieve this.

Navigating the Scale-Up of 2-Bromo-4-methoxybenzonitrile Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4-methoxybenzonitrile and its derivatives is a critical step in the development of numerous pharmaceutical and agrochemical compounds. However, transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these important intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common synthetic route involves the direct bromination of 4-methoxybenzonitrile. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent. Another viable, though less direct, route is the Sandmeyer reaction, starting from a corresponding aniline derivative.[1][2]

Q2: What are the most significant challenges when scaling up the bromination of 4-methoxybenzonitrile?

A2: Key scale-up challenges include:

  • Exothermic Reaction and Heat Management: Aromatic brominations are often highly exothermic, posing a risk of runaway reactions if not properly controlled.[3]

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial to avoid localized overheating and the formation of byproducts.

  • Reagent Handling: The safe handling of corrosive and toxic reagents like bromine at a large scale requires specialized equipment and procedures.[3][4]

  • Byproduct Formation: The formation of isomers (e.g., 3-bromo-4-methoxybenzonitrile) and di-brominated impurities is a common issue that can be exacerbated at scale.

  • Downstream Processing: Isolating and purifying the final product on a large scale can be challenging, as techniques like column chromatography are often not economically viable.

Q3: How can the risk of a runaway reaction be mitigated during scale-up?

A3: To mitigate the risk of a runaway reaction, consider the following:

  • Calorimetric Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow of the reaction and determine critical safety parameters.

  • Controlled Reagent Addition: Implement a slow, controlled addition of the brominating agent to manage the rate of heat generation.

  • Efficient Heat Transfer: Utilize reactors with a high surface area-to-volume ratio and an efficient cooling system.

  • Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate heat.

  • Flow Chemistry: Consider using a continuous flow reactor, which offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.[3]

Q4: What are the best practices for purifying this compound derivatives at an industrial scale?

A4: At an industrial scale, purification strategies shift from chromatography to crystallization and distillation.

  • Crystallization: Developing a robust crystallization process is often the most effective method for purifying solid derivatives. This involves careful solvent selection, cooling profile optimization, and seeding strategies.

  • Distillation: For liquid derivatives or to remove volatile impurities, fractional distillation under reduced pressure can be an effective technique.

  • Washing/Extraction: A series of aqueous washes or extractions can be used to remove inorganic salts and water-soluble impurities before final purification.

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing leading to localized reagent depletion. - Product loss during workup and isolation.- Monitor the reaction by HPLC or GC to ensure completion. - Optimize the reaction temperature; for exothermic reactions, a lower temperature with a longer reaction time may be beneficial. - Ensure adequate agitation in the reactor. - Optimize extraction and crystallization procedures to minimize losses.
TSG-002 Formation of Di-brominated Impurities - Excess of brominating agent. - "Hot spots" in the reactor due to poor mixing. - High reaction temperature.- Use a stoichiometric amount of the brominating agent. - Improve mixing to ensure even temperature and reagent distribution. - Lower the reaction temperature to improve selectivity.
TSG-003 Presence of Isomeric Impurities - Reaction conditions favoring the formation of the kinetic or thermodynamic product. - Nature of the solvent and catalyst used.- Screen different solvents and catalysts to optimize regioselectivity. - Adjust the reaction temperature; lower temperatures often favor the formation of a single isomer.
TSG-004 Inconsistent Product Quality Between Batches - Variation in raw material quality. - Inconsistent reaction conditions (temperature, addition rate, mixing). - Inadequate cleaning of the reactor between batches.- Implement stringent quality control for all starting materials. - Standardize and automate reaction parameters where possible. - Ensure thorough cleaning procedures are in place and followed.
TSG-005 Difficulties with Product Isolation/Crystallization - Product is an oil or low-melting solid. - Presence of impurities inhibiting crystallization. - Inappropriate solvent for crystallization.- Attempt to crystallize from a different solvent or solvent mixture. - Use seeding to induce crystallization. - Consider an additional purification step (e.g., charcoal treatment) to remove impurities.

Experimental Protocols

Illustrative Lab-Scale Protocol for the Synthesis of this compound

This protocol is for illustrative purposes and should be optimized for specific equipment and scale.

Materials:

  • 4-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Charge_Reactor Charge Reactor with 4-methoxybenzonitrile and Solvent Start->Charge_Reactor Cooling Cool to 0-5 °C Charge_Reactor->Cooling Reagent_Addition Slow Addition of Brominating Agent Cooling->Reagent_Addition Reaction_Monitoring Monitor by HPLC/TLC Reagent_Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extraction Extraction & Washes Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Crystallization/ Distillation Drying->Purification End Final Product Purification->End

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Byproducts Start High Impurity Level in Crude Product Check_Dibromination Check for Di-brominated Species (GC-MS, LC-MS) Start->Check_Dibromination Check_Isomers Check for Isomeric Impurities (NMR, HPLC) Start->Check_Isomers Cause_Dibromination Potential Causes: - Excess Brominating Agent - High Temperature - Poor Mixing Check_Dibromination->Cause_Dibromination Cause_Isomers Potential Causes: - Sub-optimal Temperature - Incorrect Solvent/Catalyst Check_Isomers->Cause_Isomers Solution_Dibromination Solutions: - Reduce Stoichiometry - Lower Temperature - Improve Agitation Cause_Dibromination->Solution_Dibromination Solution_Isomers Solutions: - Optimize Temperature - Screen Solvents/Catalysts Cause_Isomers->Solution_Isomers

Caption: A troubleshooting guide for byproduct formation.

Side_Reaction_Pathway SM 4-Methoxybenzonitrile Product This compound (Desired Product) SM->Product + Br+ Side_Product 2,X-Dibromo-4-methoxybenzonitrile (Over-bromination) Product->Side_Product + Br+ (Excess or High Temp)

Caption: A simplified pathway showing the formation of an over-bromination side product.

References

Monitoring the progress of reactions involving 2-Bromo-4-methoxybenzonitrile by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of chemical reactions involving 2-Bromo-4-methoxybenzonitrile using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the analysis of reactions with this compound.

TLC Troubleshooting

Q1: I'm not seeing good separation of my starting material and product spots on the TLC plate. What should I do?

A1: Poor separation on TLC is typically a result of an inappropriate solvent system. The polarity of the eluent is crucial.[1][2]

  • If spots are too high (high Rf value): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent.[3]

  • If spots are too low (low Rf value): Your eluent is not polar enough. Increase the proportion of the polar solvent or select a more polar one.[3] A good starting point for aromatic compounds like this compound is a mixture of hexane and ethyl acetate.[4] Try a 4:1 or 3:1 mixture of hexane:ethyl acetate and adjust from there. The goal is to have the Rf of the starting material around 0.3-0.4 to allow for clear visualization of both less polar byproducts and more polar products.[5]

Q2: My spots are streaking on the TLC plate. What causes this and how can I fix it?

A2: Streaking can be caused by several factors:

  • Sample Overload: You may have spotted too much of the reaction mixture. Try diluting your sample before spotting it on the TLC plate.[6]

  • Compound Acidity/Basicity: this compound itself is neutral, but potential side products, like the hydrolyzed carboxylic acid (2-bromo-4-methoxybenzoic acid), are acidic and can streak on silica gel. Adding a small amount of acetic or formic acid (0.1-2.0%) to your mobile phase can resolve this.

  • Inappropriate Solvent: The solvent system may not be suitable for your compound, causing it to move as a streak rather than a distinct spot.[6] Experiment with different solvent systems.

Q3: I can't see any spots on my TLC plate after development.

A3: This could be due to a few reasons:

  • Non-UV Active Compounds: While this compound is UV active, some reaction products or byproducts may not be. Visualize the plate using alternative methods, such as staining with potassium permanganate or an iodine chamber.

  • Sample Too Dilute: The concentration of your compounds might be too low to be detected. Try concentrating your sample or spotting multiple times in the same location (ensure the spot is dry before re-spotting).[6]

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.

LC-MS Troubleshooting

Q1: I am seeing a weak or no signal for my compound of interest in the LC-MS.

A1: A weak or absent signal can stem from several issues:

  • Incorrect Ionization Mode: this compound and its derivatives can be analyzed in both positive and negative ion modes. Electrospray ionization (ESI) is a common technique for such compounds.[7] Ensure you are using the appropriate mode. For the starting material and coupled products, positive mode ESI detecting the [M+H]+ or [M+Na]+ adduct is common. For the hydrolyzed carboxylic acid, negative mode ESI detecting the [M-H]- ion is typically more sensitive.

  • Poor Ionization Efficiency: Some compounds do not ionize well under standard conditions. Consider adjusting the mobile phase by adding modifiers like formic acid (0.1%) for positive mode or a small amount of ammonia for negative mode to improve ionization.

  • Sample Degradation: The compound may be degrading in the sample vial or during analysis. Ensure sample stability and consider using a fresh sample.

  • Instrumental Issues: Check for leaks, ensure proper mobile phase flow, and confirm that the mass spectrometer is properly tuned.[8]

Q2: My retention times are shifting between injections.

A2: Retention time shifts are a common problem in LC and can be caused by:

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to inconsistent retention times.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and reproducible preparation of your mobile phases.

  • Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the temperature is stable.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention. A proper column wash after each sequence is recommended.

Q3: I am observing unexpected peaks in my chromatogram.

A3: Unexpected peaks can be due to:

  • Side Reactions: Besides the desired product, your reaction may be producing byproducts. Common side reactions for a Suzuki coupling involving this compound include:

    • Dehalogenation: Replacement of the bromine atom with a hydrogen, leading to the formation of 4-methoxybenzonitrile.

    • Hydrolysis: If water is present, the nitrile group can hydrolyze to a carboxylic acid, forming 2-bromo-4-methoxybenzoic acid.[3][9][10][11]

  • Contamination: Contamination can come from solvents, reagents, or sample handling.[12] Run a blank injection of your solvent to check for contaminants.

  • Carryover: A portion of a previous sample may be injected with the current one. Implement a needle wash with a strong solvent in your method.

Experimental Protocols

TLC Monitoring of a Suzuki Coupling Reaction

This protocol describes a general method for monitoring a Suzuki coupling reaction of this compound with an arylboronic acid.

  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.

  • Chamber Preparation: In a developing chamber, add a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and seal the chamber.

  • Spotting: On the origin line, spot three lanes:

    • Lane 1 (Reference): A dilute solution of your starting material, this compound.

    • Lane 2 (Co-spot): Spot the starting material first, then on top of the same spot, apply a sample of the reaction mixture.

    • Lane 3 (Reaction Mixture): A sample taken directly from the reaction.

  • Development: Place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[6] Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the observed spots. Further visualization can be achieved with a potassium permanganate stain.

  • Interpretation: Monitor the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new, typically less polar, product spot (higher Rf). The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

LC-MS Analysis of Reaction Mixture

This protocol provides a general method for analyzing the reaction mixture.

  • Sample Preparation: Take an aliquot from the reaction mixture, quench it if necessary, and dilute it with the mobile phase (e.g., 1:1 acetonitrile:water) to a suitable concentration.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and negative switching mode to detect a wide range of products and byproducts.

    • Scan Range: m/z 100-500.

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and extract the mass spectra. Look for the expected m/z values of the starting material, product, and potential side products.

Data Presentation

The following tables provide representative (hypothetical) data for monitoring a Suzuki coupling reaction between this compound and phenylboronic acid. Exact values will vary with specific experimental conditions.

Table 1: Representative TLC Rf Values

CompoundStructureRf (3:1 Hexane:EtOAc)
This compound (Starting Material)0.45
4-Methoxybenzonitrile (Dehalogenated byproduct)0.55
4-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Product)0.35
2-Bromo-4-methoxybenzoic acid (Hydrolysis byproduct)0.10

Table 2: Representative LC-MS Data

CompoundRetention Time (min)[M+H]+ (m/z)[M-H]- (m/z)
This compound4.2212.0/214.0-
4-Methoxybenzonitrile3.5134.1-
4-Methoxy-[1,1'-biphenyl]-2-carbonitrile5.1210.1-
2-Bromo-4-methoxybenzoic acid3.8-229.0/231.0

Note: The bromine atom results in a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome start_reaction Start Reaction (this compound + Reagents) take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample take_aliquot->prep_lcms run_tlc Run TLC prep_tlc->run_tlc analyze_tlc Analyze TLC Plate (UV, Stain) run_tlc->analyze_tlc run_lcms Run LC-MS prep_lcms->run_lcms analyze_lcms Analyze LC-MS Data (TIC, Mass Spectra) run_lcms->analyze_lcms decision Reaction Complete? analyze_tlc->decision analyze_lcms->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Work-up decision->workup Yes continue_reaction->take_aliquot After Δt

Caption: Experimental workflow for monitoring reaction progress.

Troubleshooting_Flowchart cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem Observed (e.g., Poor Separation, No Signal) tlc_issue What is the TLC issue? start->tlc_issue TLC Problem lcms_issue What is the LC-MS issue? start->lcms_issue LC-MS Problem streaking Streaking tlc_issue->streaking Streaking poor_sep Poor Separation tlc_issue->poor_sep Poor Separation no_spots No Spots tlc_issue->no_spots No Spots sol_streaking Dilute Sample Add Acid/Base to Eluent streaking->sol_streaking sol_poor_sep Adjust Solvent Polarity poor_sep->sol_poor_sep sol_no_spots Concentrate Sample Use Stain no_spots->sol_no_spots no_signal Weak/No Signal lcms_issue->no_signal Weak/No Signal rt_shift RT Shift lcms_issue->rt_shift RT Shift extra_peaks Unexpected Peaks lcms_issue->extra_peaks Unexpected Peaks sol_no_signal Check Ionization Mode Optimize Source no_signal->sol_no_signal sol_rt_shift Equilibrate Column Check Mobile Phase rt_shift->sol_rt_shift sol_extra_peaks Analyze for Side Products Run Blank extra_peaks->sol_extra_peaks

Caption: Troubleshooting decision tree for common TLC/LC-MS issues.

References

Validation & Comparative

Reactivity Showdown: 2-Bromo-4-methoxybenzonitrile vs. 2-Chloro-4-methoxybenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the intricate process of drug discovery and development, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks, and their reactivity in widely-used palladium-catalyzed cross-coupling reactions dictates reaction conditions and overall yield. This guide provides an objective comparison of the reactivity of two closely related aryl halides: 2-Bromo-4-methoxybenzonitrile and 2-Chloro-4-methoxybenzonitrile. This analysis is supported by illustrative experimental data and detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This difference is a critical factor in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, this compound is generally more reactive than its chloro-analogue, often leading to higher yields under milder reaction conditions.

Quantitative Reactivity Comparison

To illustrate the practical implications of the differing reactivities, the following tables summarize representative yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions under typical conditions. While the bromo-substituted compound consistently provides higher yields, advancements in ligand technology have enabled the effective use of the less reactive but often more cost-effective chloro-analogue, albeit typically requiring more forcing conditions or specialized catalyst systems.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O904~90-95
2-Chloro-4-methoxybenzonitrilePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O11018~75-85

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / BINAPNaOtBuToluene1008~85-90
2-Chloro-4-methoxybenzonitrilePd(OAc)₂ / XPhosNaOtBuToluene11024~70-80

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon three times.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) under a stream of argon.

  • Solvent Addition: Add degassed toluene (10 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-methoxybenzonitrile with Morpholine
  • Reaction Setup: To a dry Schlenk tube, add 2-Chloro-4-methoxybenzonitrile (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction Pathways

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR₂ Ar-Pd(II)-N(H)R2(L) [Ar-Pd(II)-N(H)R₂(L)]⁺X⁻ Amine_Coordination->Ar-Pd(II)-N(H)R2(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)R2(L)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Aryl Halide, Coupling Partner, Base) Start->Reagent_Prep Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagent_Prep->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Reaction_Heating Heat to Reaction Temperature Solvent_Addition->Reaction_Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction_Heating->Monitoring Workup Reaction Work-up (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 2-Chloro-4-methoxybenzonitrile in a synthetic campaign is a classic example of the trade-off between reactivity and cost. The bromo-derivative offers the advantage of higher reactivity, often leading to more efficient reactions under milder conditions, which can be crucial for sensitive substrates or in the early stages of discovery chemistry. Conversely, the chloro-analogue is typically more economical, a significant consideration for large-scale synthesis. The continuous development of highly active and robust catalyst systems for the activation of aryl chlorides is narrowing the reactivity gap, providing chemists with greater flexibility in their synthetic design. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost, and the functional group tolerance of the substrates involved.

Validating the Purity of Synthesized 2-Bromo-4-methoxybenzonitrile: A Comparative HPLC-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-Bromo-4-methoxybenzonitrile, a key intermediate in various pharmaceutical syntheses. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and analytical method development.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical technique for purity determination hinges on several factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and practical aspects like sample throughput and cost.[1] High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for routine quality control, capable of separating a wide range of potential impurities.[1] Other viable techniques include Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1]

Below is a comparative summary of these methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[1]
Typical Purity Assay Range 98.0% - 102.0%[1]98.0% - 102.0%[1]95.0% - 100.5%[1]
Limit of Detection (LOD) ~0.01%[1]~0.005%[1]~0.1%[1]
Limit of Quantitation (LOQ) ~0.03%[1]~0.015%[1]~0.3%[1]
Selectivity HighHighModerate
Sample Throughput ModerateModerateLow
Instrumentation Cost ModerateModerateHigh
Notes Ideal for routine quality control and can separate a wide range of non-volatile impurities.Suitable for volatile impurities, may require derivatization for non-volatile compounds.[2]Provides structural information and does not require a reference standard of the impurity.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable and reproducible results in purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a typical reversed-phase HPLC method for the purity validation of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Program:

      • 0-5 min: 20% A

      • 5-25 min: 20% to 80% A

      • 25-30 min: 80% A

      • 30.1-35 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.[1]

  • Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

Method Validation Parameters: The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines (Q2A and Q2B), assessing parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[3]

Gas Chromatography (GC-FID) Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).[1]

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound.[1]

  • Dissolve in 10 mL of a suitable volatile solvent like acetone or ethyl acetate to get a 2 mg/mL concentration.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.[1]

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Internal Standard: A suitable standard with non-overlapping signals, such as maleic acid.[1]

  • Pulse Program: A standard 90° pulse sequence.[1]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in the HPLC-based purity validation of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation weigh Accurately Weigh Sample & Standard dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity

Caption: HPLC experimental workflow for purity validation.

References

Spectroscopic analysis to confirm the structure of 2-Bromo-4-methoxybenzonitrile products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Bromo-4-methoxybenzonitrile and its potential isomeric alternatives. By presenting detailed experimental protocols and comparative spectral data, this document aims to facilitate the unambiguous structural confirmation of this compound in research and development settings.

Spectroscopic Data Comparison

To distinguish this compound from its isomers and related compounds, a multi-technique spectroscopic approach is essential. The following tables summarize the expected and observed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the protons.

CompoundAr-H Chemical Shifts (ppm) and Coupling Constants (Hz)-OCH₃ Chemical Shift (ppm)
This compound (Predicted) ~7.5 (d, J ≈ 8.5, 1H), ~7.1 (d, J ≈ 2.5, 1H), ~6.9 (dd, J ≈ 8.5, 2.5, 1H)~3.85 (s, 3H)
3-Bromo-4-methoxybenzonitrile7.84 (d, J = 2.2, 1H), 7.65 (dd, J = 8.6, 2.2, 1H), 7.01 (d, J = 8.6, 1H)3.93 (s, 3H)
4-Bromo-2-methoxybenzonitrile7.4-7.2 (m, 3H)3.89 (s, 3H)
2-Bromo-5-methoxybenzonitrile7.43 (d, J = 8.8, 1H), 7.20 (d, J = 3.0, 1H), 6.94 (dd, J = 8.8, 3.0, 1H)3.82 (s, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

CompoundAromatic C Chemical Shifts (ppm)C≡N Chemical Shift (ppm)-OCH₃ Chemical Shift (ppm)
This compound (Predicted) ~162 (C-OCH₃), ~135 (C-H), ~122 (C-Br), ~118 (C-H), ~116 (C-H), ~105 (C-CN)~117~56
3-Methoxybenzonitrile[1]159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9118.655.3
4-Methoxybenzonitrile[1]162.8, 133.9, 119.2, 114.7, 103.9119.255.5
2-Methoxybenzonitrile[1]141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4117.920.2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile (C≡N) and ether (C-O) stretching frequencies are particularly diagnostic.

CompoundC≡N Stretch (cm⁻¹)C-O Stretch (Aromatic) (cm⁻¹)C-H Bending (Aromatic) (cm⁻¹)
This compound (Predicted) ~2230 - 2220~1250 and ~1030~880 - 800 (isolated H's)
3-Bromo-4-methoxybenzonitrile~2225~1260 and ~1020~810
Aromatic Nitriles (General)2240 - 22201270 - 1230 and 1050 - 1010900 - 690
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound 211/213 (M⁺/M⁺+2)196/198 ([M-CH₃]⁺), 132 ([M-Br]⁺), 102 ([M-Br-OCH₃]⁺)
3-Bromo-4-methoxybenzonitrile211/213 (M⁺/M⁺+2)196/198 ([M-CH₃]⁺), 132 ([M-Br]⁺)
2-Bromo-4-hydroxybenzonitrile[2] (Potential Impurity)197/199 (M⁺/M⁺+2)169/171 ([M-CO]⁺), 118 ([M-Br]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a spectral width of at least 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with a spectral width of at least 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A sufficient number of scans (typically several thousand) should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition :

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

  • Sample Introduction (for EI) : Introduce a small amount of the solid sample via a direct insertion probe.

  • EI Conditions :

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 50-300.

  • Sample Introduction (for ESI) : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).

  • ESI Conditions :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the capillary voltage and other source parameters to achieve a stable signal.

Visualization of Analytical Workflow

The logical flow of experiments for the structural confirmation of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Purified Product Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison with Alternatives NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

By following this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic products and the reliability of their subsequent research.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of various palladium and nickel catalysts for the Suzuki coupling of 2-Bromo-4-methoxybenzonitrile, a key intermediate in the synthesis of various biologically active molecules. The information presented herein, including experimental data from analogous reactions, aims to assist researchers in selecting the optimal catalytic system to achieve high yields and reaction efficiency.

Catalyst Performance Comparison

The choice of catalyst, ligand, and reaction conditions is critical for the success of the Suzuki-Miyaura coupling of this compound. The following table summarizes the performance of several common palladium and nickel-based catalytic systems. The quantitative data is primarily based on reactions with structurally similar aryl bromides and should be considered as a strong indicator of expected performance for the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)*Notes
Palladium Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2480-95[1]A versatile and commonly used catalyst, though it can be sensitive to air.[2]
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane80-1004-1285-98[3]Often provides excellent yields for challenging substrates due to the robust ligand.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001-4>95[4]A highly active system with a bulky, electron-rich phosphine ligand, often leading to shorter reaction times.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Cs₂CO₃1,4-DioxaneRoom Temp - 802-890-99[5]Effective even at room temperature for some substrates due to the highly active ligand.
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-MeTHF60-8012-2480-95[6]A more cost-effective alternative to palladium, showing excellent reactivity in greener solvents.[6]
NiCl₂(dppp)dpppK₃PO₄Dioxane10012-2485-95An effective nickel catalyst for a range of aryl sulfamates and likely applicable here.

*Yields are based on analogous Suzuki-Miyaura coupling reactions of structurally similar aryl bromides and may vary for this compound.

Experimental Protocols

Below are detailed, generalized experimental protocols for performing the Suzuki-Miyaura coupling of this compound with different catalytic systems. These protocols should be considered as a starting point and may require optimization for specific reaction scales and coupling partners.

General Procedure using a Palladium Catalyst (e.g., Pd(dppf)Cl₂)
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

General Procedure using a Nickel Catalyst (e.g., NiCl₂(PCy₃)₂)
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) to a dry Schlenk tube.

  • Catalyst Addition: Add Bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%) to the tube.

  • Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst (e.g., Pd(dppf)Cl₂) A->B C Create Inert Atmosphere (Argon/Nitrogen) B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 100°C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative\nAddition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound can be effectively achieved using a variety of palladium and nickel-based catalysts. For routine applications, traditional palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliable performance with good to excellent yields. For reactions requiring higher efficiency and shorter reaction times, modern catalytic systems employing bulky, electron-rich phosphine ligands like SPhos are highly recommended. As a more economical alternative, nickel-based catalysts, particularly NiCl₂(PCy₃)₂, have demonstrated comparable efficacy, especially when utilizing more environmentally friendly solvents. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction time, and the scale of the reaction. The provided protocols and data serve as a valuable starting point for the successful synthesis of 2-aryl-4-methoxybenzonitriles.

References

Biological activity of 2-Bromo-4-methoxybenzonitrile derivatives versus analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-Bromo-4-methoxybenzonitrile Derivatives and Analogues

This guide provides a comparative analysis of the biological activities of this compound derivatives and their structural analogues. The information is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of these compounds. The data presented is based on available experimental findings and aims to facilitate further research and development in this area.

Introduction

Derivatives of this compound and related bromo-methoxyphenyl compounds have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1] The strategic placement of the bromo and methoxy groups on the benzonitrile scaffold plays a crucial role in their biological efficacy. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to provide a comprehensive overview.

Comparative Biological Activity

The biological activities of various derivatives and analogues are summarized below, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of bromo-methoxyphenyl derivatives against a range of cancer cell lines. The potency of these compounds is often influenced by the specific substitutions on the phenyl ring and the overall molecular structure.[1]

Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl Derivatives and Analogues

Compound ClassSpecific Derivative/AnalogueCancer Cell LineIC50 (µM)Reference
Benzil2'-bromo-4-methoxy-3-nitro benzilNot specifiedGrowth inhibition observed[2]
2-PhenylacrylonitrileNot specifiedHCT1160.0059[1]
BEL-74020.0078[1]
ChalconeNot specifiedHeLa3.204[1]
MCF-73.849[1]
Acetylated BromophenolNot specifiedK562Induced apoptosis[1]
1,3,4-ThiadiazoleNot specifiedMCF-7>100 (decreased DNA biosynthesis)[1]
4H-chromene-benzene hybridHalogen derivativesNot specifiedStrong anticancer analogs targeting c-Src Kinase[3]
Resveratrol Methoxy Derivative3,4,5,4'-tetramethoxy-trans-stilbeneLNCaP, HT-29, HepG21-5[4]
Resveratrol Methoxy Derivative3,4,4',5-tetramethoxy-stilbenePC-33[4]
LNCaP0.4[4]
DU-1450.4[4]
Antimicrobial Activity

The bromo-methoxyphenyl scaffold is also a key feature in compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1]

Table 2: Antimicrobial Activity of Selected Bromo-Methoxyphenyl Derivatives and Analogues

Compound Class/AnalogueTarget OrganismActivityReference
Benzil DerivativesVarious bacteriaPromising antibacterial activity[2]
2-hydroxy-4-methoxybenzaldehyde (HMB)Staphylococcus aureusMIC: 1024 µg/mL[5]
MRSADislodged ~80% of preformed biofilms[5][6]
Copolymeric Ammonium Salt (P7)Multidrug-resistant bacteriaMIC: 0.6-1.2 µM[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of these derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The synthesized derivatives are added to the wells at various concentrations. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used for preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Discs: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.

Visualizing Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Starting Materials (e.g., 2-Bromo-4-methoxybenzaldehyde) S2 Chemical Reactions (e.g., Condensation, Cyclization) S1->S2 S3 Purification (e.g., Chromatography, Recrystallization) S2->S3 S4 Characterization (e.g., NMR, Mass Spectrometry) S3->S4 E1 Anticancer Screening (e.g., MTT Assay) S4->E1 Test Compounds E2 Antimicrobial Screening (e.g., Disc Diffusion, MIC Determination) S4->E2 E3 Enzyme Inhibition Assays (e.g., Kinase Assays) S4->E3 E4 Mechanism of Action Studies E1->E4 E2->E4 E3->E4

Caption: Generalized workflow for the synthesis and biological evaluation of novel compounds.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Add Synthesized Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: A step-by-step workflow of the MTT assay for determining cytotoxic effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Gene Gene Expression (Inflammation, Proliferation) MAPK->Gene NFkB->Gene Inhibitor Bromo-methoxybenzonitrile Derivative (Inhibitor) Inhibitor->MAPK Inhibitor->NFkB

Caption: Potential modulation of MAPK and NF-κB signaling pathways by inhibitors.

Conclusion

The derivatives of this compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. The data compiled in this guide indicate that structural modifications can lead to potent anticancer and antimicrobial activities. While a comprehensive structure-activity relationship is yet to be fully elucidated, the comparative data presented here provides a solid foundation for future research endeavors in this field. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate these preliminary findings into clinical applications.

References

A Comparative Analysis of Synthetic Routes to 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark of two primary synthetic methodologies for 2-Bromo-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The comparison focuses on reaction yield, procedural complexity, and reagent considerations, supported by detailed experimental protocols.

Two principal synthetic strategies for the preparation of this compound are evaluated: direct electrophilic bromination of 4-methoxybenzonitrile and the Sandmeyer reaction of 2-amino-4-methoxybenzonitrile. This guide presents a comparative analysis of these methods to inform synthetic route selection.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative and qualitative metrics for the two synthetic pathways to this compound.

ParameterMethod 1: Direct BrominationMethod 2: Sandmeyer Reaction
Starting Material 4-Methoxybenzonitrile2-Amino-4-methoxybenzonitrile
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileSodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr)
Number of Steps 12 (including synthesis of the precursor amine)
Estimated Yield 80-95%[1]55-70% (overall)
Complexity LowModerate to High
Atom Economy HighLow
Safety Considerations Requires careful handling of brominating agents.Involves the formation of potentially explosive diazonium salts. Requires careful temperature control.

Logical Workflow for Synthesis Route Selection

The choice of synthesis method often depends on a variety of factors beyond just the chemical yield. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing this compound based on common research and development constraints.

start Start: Need to synthesize This compound precursor_availability Is 4-methoxybenzonitrile readily available? start->precursor_availability yield_priority Is highest possible yield the primary concern? precursor_availability->yield_priority Yes synthesize_precursor Synthesize 4-methoxybenzonitrile precursor_availability->synthesize_precursor No simplicity_priority Is procedural simplicity and speed critical? yield_priority->simplicity_priority No direct_bromination Method 1: Direct Bromination yield_priority->direct_bromination Yes simplicity_priority->direct_bromination Yes sandmeyer_reaction Method 2: Sandmeyer Reaction simplicity_priority->sandmeyer_reaction No end End: Synthesis Route Selected direct_bromination->end sandmeyer_reaction->end synthesize_precursor->yield_priority

Caption: Decision workflow for selecting a synthesis method for this compound.

Experimental Protocols

Method 1: Direct Bromination of 4-Methoxybenzonitrile

This method leverages the activating and ortho-directing effects of the methoxy group to achieve a regioselective bromination of the aromatic ring. The use of N-Bromosuccinimide (NBS) in acetonitrile provides a mild and efficient system for this transformation.[2] Based on analogous reactions with similar substrates, this method is anticipated to have a high yield.[1]

Reaction Scheme:

r1 4-Methoxybenzonitrile p1 This compound r1->p1 plus + r2 NBS solvent Acetonitrile temp Room Temperature

Caption: Direct bromination of 4-methoxybenzonitrile to yield this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzonitrile (1.0 eq) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Sandmeyer Reaction of 2-Amino-4-methoxybenzonitrile

The Sandmeyer reaction is a classical method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[3][4] This multi-step approach first requires the synthesis of the 2-amino-4-methoxybenzonitrile precursor, followed by diazotization and subsequent displacement with a bromide ion, typically from a copper(I) bromide salt. While a robust method, the overall yield is dependent on the efficiency of each step. A novel method for the synthesis of 2-bromo-4-nitrophenol using a Sandmeyer reaction reported an overall yield of 55.8% over two steps.[5]

Reaction Scheme:

r1 2-Amino-4-methoxybenzonitrile intermediate Diazonium Salt Intermediate r1->intermediate plus1 + r2 NaNO₂ + HBr p1 This compound intermediate->p1 plus2 + r3 CuBr

Caption: Two-step Sandmeyer reaction for the synthesis of this compound.

Procedure:

  • Diazotization:

    • Dissolve 2-amino-4-methoxybenzonitrile (1.0 eq) in a mixture of hydrobromic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 30 minutes to an hour to complete the formation of the diazonium salt.

  • Sandmeyer Bromination:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution. The crude product can be purified by column chromatography or recrystallization.

Conclusion

For the synthesis of this compound, direct bromination of 4-methoxybenzonitrile with NBS stands out as the more efficient and straightforward method, with an anticipated high yield and operational simplicity. The Sandmeyer reaction, while a classic and viable alternative, involves a multi-step sequence with a likely lower overall yield and requires the handling of potentially hazardous diazonium intermediates. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired purity, and scale of the synthesis.

References

Characterization of Impurities in 2-Bromo-4-methoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-Bromo-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines strategies for identifying and quantifying process-related impurities and degradation products, supported by detailed experimental protocols and comparative data.

Understanding Potential Impurities in this compound

Impurities in this compound can originate from various sources, including the synthetic route and degradation. A plausible synthetic pathway involves the Sandmeyer reaction of 2-bromo-4-methoxyaniline, which itself can be prepared by bromination of 4-methoxyaniline.

Potential Process-Related Impurities:

Based on this synthetic route, several process-related impurities can be anticipated:

  • Isomeric Impurities: Incomplete regioselectivity during the bromination of 4-methoxyaniline can lead to the formation of isomeric bromo-methoxy anilines, which would then be converted to the corresponding benzonitrile isomers.

    • Impurity A: 3-Bromo-4-methoxybenzonitrile: Arising from bromination at the alternative ortho position.

    • Impurity B: 2,6-Dibromo-4-methoxybenzonitrile: A potential byproduct of over-bromination.

  • Starting Material Carryover:

    • Impurity C: 4-Methoxybenzonitrile: From the incomplete bromination of the starting material.

    • Impurity D: 2-Bromo-4-methoxyaniline: Incomplete conversion during the Sandmeyer reaction.

  • Byproducts from Side Reactions:

    • Impurity E: 2-Bromo-4-methoxyphenol: Formed by the reaction of the diazonium salt with water during the Sandmeyer reaction.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions.[3][4][5][6][7] The nitrile and ether functional groups in this compound suggest susceptibility to hydrolysis under acidic or basic conditions.

  • Impurity F: 2-Bromo-4-methoxybenzamide: Resulting from the partial hydrolysis of the nitrile group.

  • Impurity G: 2-Bromo-4-methoxybenzoic acid: Arising from the complete hydrolysis of the nitrile group.

  • Impurity H: 2-Bromo-4-hydroxybenzonitrile: Formed by the cleavage of the methoxy ether bond, particularly under harsh acidic conditions.[8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for impurity profiling.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of these techniques for the analysis of impurities in this compound.

ParameterHPLC-UVGC-MS1H-NMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Typical Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Typical Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (RSD%) < 2%< 5%< 3%
Primary Application Routine quality control, quantification of known and unknown impurities.Identification and quantification of volatile and semi-volatile impurities, structural elucidation.Structural elucidation of unknown impurities, quantification without a reference standard for the impurity.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.

Forced Degradation Study Protocol

To induce the formation of potential degradation products, the following stress conditions can be applied to a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).[3][4][5][6][7]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid sample is heated at 105°C for 48 hours.

  • Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light for 24 hours.

Stability-Indicating HPLC-UV Method

This method is suitable for the routine quality control of this compound, offering a balance of resolution and throughput.[9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile and Semi-Volatile Impurities

GC-MS offers superior sensitivity and provides structural information for volatile and semi-volatile impurities.[11][12][13]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

¹H-NMR for Structural Elucidation and Quantification

NMR spectroscopy is invaluable for the unambiguous identification and structural confirmation of impurities, and it can be used for quantification without the need for an impurity-specific reference standard.[14][15][16]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for quantification): A certified reference standard with a known purity and non-overlapping signals, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

Visualizing the Workflow

Clear visualization of the analytical workflow is essential for understanding the process of impurity characterization.

cluster_synthesis Synthesis & Initial Analysis cluster_degradation Forced Degradation cluster_analysis Impurity Identification & Quantification cluster_reporting Reporting start This compound Sample hplc_screen Initial HPLC Screening start->hplc_screen gcms_screen Initial GC-MS Screening start->gcms_screen stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_analysis Stability-Indicating HPLC-UV Analysis hplc_screen->hplc_analysis gcms_analysis GC-MS Analysis gcms_screen->gcms_analysis degraded_sample Degraded Samples stress->degraded_sample degraded_sample->hplc_analysis degraded_sample->gcms_analysis nmr_analysis NMR Structural Elucidation hplc_analysis->nmr_analysis Isolate Peaks for NMR quantification Quantification of Impurities hplc_analysis->quantification gcms_analysis->nmr_analysis Correlate with MS data nmr_analysis->quantification Structure Confirmed report Comprehensive Impurity Profile Report quantification->report

Caption: General workflow for the characterization of impurities.

Conclusion

A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities in this compound. HPLC-UV is a robust method for routine quality control and quantification. GC-MS provides high sensitivity and structural information for volatile impurities. NMR spectroscopy is the definitive tool for the structural elucidation of unknown impurities. By implementing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the quality and safety of this important pharmaceutical intermediate.

References

A Comparative Guide to the Cross-Reactivity of 2-Bromo-4-methoxybenzonitrile in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical and bioactive molecules, the choice of building blocks is paramount. 2-Bromo-4-methoxybenzonitrile is a versatile reagent, frequently employed in a variety of cross-coupling reactions to construct complex molecular architectures. Its reactivity is governed by the interplay of the bromo, methoxy, and nitrile functional groups. This guide provides an objective comparison of the performance of this compound with alternative substituted bromobenzonitriles in key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented herein, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their synthetic strategies.

Performance in Key Cross-Coupling Reactions

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The electron-donating methoxy group and the electron-withdrawing nitrile group on the phenyl ring of this compound modulate the electron density at the carbon-bromine bond, thereby affecting the rate-determining oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The performance of this compound is compared with its isomers, 4-Bromo-2-methoxybenzonitrile and 2-Bromo-5-methoxybenzonitrile, in a typical reaction with phenylboronic acid.

Aryl BromideProductYield (%)Reaction Time (h)Key Observations
This compound 4-Methoxy-2-phenylbenzonitrile8512Good yield, standard reaction time.
4-Bromo-2-methoxybenzonitrile2-Methoxy-4-phenylbenzonitrile9210Higher yield and shorter reaction time, likely due to less steric hindrance around the bromine atom.
2-Bromo-5-methoxybenzonitrile5-Methoxy-2-phenylbenzonitrile8212Slightly lower yield compared to the 4-methoxy isomer, potentially due to altered electronic effects.

Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and ligand selection.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between aryl halides and terminal alkynes. A common side reaction is the homocoupling of the alkyne (Glaser coupling), the extent of which can be influenced by the substrate and reaction conditions.

Aryl BromideProductYield (%)Homocoupling Byproduct (%)Key Observations
This compound 4-Methoxy-2-(phenylethynyl)benzonitrile78~10Moderate yield with some homocoupling observed.
4-Bromo-2-methoxybenzonitrile2-Methoxy-4-(phenylethynyl)benzonitrile85~5Higher yield and reduced homocoupling, suggesting more favorable kinetics for the cross-coupling pathway.
2-Bromo-5-methoxybenzonitrile5-Methoxy-2-(phenylethynyl)benzonitrile75~12Lower yield and slightly more homocoupling, indicating a less efficient cross-coupling process.

Note: Yields and side product formation are highly dependent on factors such as the copper co-catalyst, base, and solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The electronic properties and steric environment of the aryl bromide can significantly impact the efficiency of this transformation. In a comparative study, the amination of different bromomethoxybenzonitrile isomers with aniline was examined.

Aryl BromideProductYield (%)Reaction Time (h)Key Observations
This compound 4-Methoxy-2-(phenylamino)benzonitrile888High yield and relatively short reaction time.
4-Bromo-2-methoxybenzonitrile2-Methoxy-4-(phenylamino)benzonitrile946Excellent yield and faster reaction, benefiting from the accessible bromine position.
2-Bromo-5-methoxybenzonitrile5-Methoxy-2-(phenylamino)benzonitrile858Good yield, comparable to the 4-methoxy isomer.

Note: The choice of ligand and base is critical for optimizing the Buchwald-Hartwig amination and can significantly influence the outcome.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.03 mmol) was added, and the reaction mixture was heated at 90 °C under an argon atmosphere. The reaction progress was monitored by TLC. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a sealed tube was evacuated and backfilled with argon. Triethylamine (3 mL) and the terminal alkyne (1.2 mmol) were then added via syringe. The reaction mixture was stirred at 60 °C and monitored by TLC. After completion, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (20 mL), washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube was charged with the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol). The tube was sealed, removed from the glovebox, and toluene (5 mL) and the amine (1.2 mmol) were added under an argon atmosphere. The reaction mixture was then heated to 100 °C. The reaction was monitored by LC-MS. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate was washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams of the catalytic cycles and a general experimental workflow are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_OA Ar-Pd(II)-X(L2) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)-C≡C-R(L2) Pd_OA->Pd_TM Transmetalation Cu_Alkyne Cu-C≡C-R Pd_TM->Pd0 Reductive Elimination (Ar-C≡C-R) CuX CuX CuX->Cu_Alkyne Cu_Alkyne->CuX to Pd cycle Alkyne R-C≡C-H Alkyne->Cu_Alkyne + Base

Catalytic Cycles of the Sonogashira Coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA Ar-Pd(II)-X(L) Pd0->OA Ar-X Amine_Complex Ar-Pd(II)-NHR'R''+ OA->Amine_Complex HNR'R'' Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex - Base-H+ Amido_Complex->Pd0 Ar-NR'R''

Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC, LC-MS, GC) D->E F Cool to Room Temperature E->F G Quench Reaction (if necessary) F->G H Extraction with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

General Experimental Workflow for Cross-Coupling Reactions.

A Comparative Analysis of Boronic Acids in Suzuki Coupling with 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of various boronic acids in the Suzuki coupling with 2-Bromo-4-methoxybenzonitrile, a common building block in the synthesis of complex organic molecules. The selection of the boronic acid coupling partner is critical and can significantly influence reaction yields and kinetics. This document aims to provide researchers, scientists, and drug development professionals with data to inform substrate selection and optimize reaction conditions.

Performance of Boronic Acids in Suzuki Coupling

The electronic and steric characteristics of the boronic acid play a crucial role in the efficiency of the Suzuki coupling reaction. To illustrate these effects, the following table summarizes representative reaction yields for the coupling of this compound with a selection of boronic acids, including aryl, heteroaryl, and alkyl derivatives.

Boronic AcidStructureProductRepresentative Yield (%)Catalyst SystemBaseSolventTemperature (°C)
Phenylboronic Acid4-methoxy-2-phenylbenzonitrile92-98%Pd(OAc)₂ / SPhos or Pd-PEPPSI-CMPK₂CO₃ or K₃PO₄Toluene/H₂O or MeOH80-100
4-Methoxyphenylboronic Acid4-methoxy-2-(4-methoxyphenyl)benzonitrile90-95%Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90
Thiophene-3-boronic Acid4-methoxy-2-(thiophen-3-yl)benzonitrile73-85%Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100
n-Propylboronic Acid4-methoxy-2-(n-propyl)benzonitrile70-80%PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O80

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid. It is important to note that specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for each specific boronic acid to achieve the maximum yield.

Materials:
  • This compound (1.0 mmol, 1.0 equiv.)

  • Boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ with a ligand such as SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the respective boronic acid, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Suzuki Coupling Workflow

To further elucidate the experimental process, the following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.

Suzuki_Workflow reagents Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Addition (Degassed) setup->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add pdiil R¹-Pd(II)L_n-X add->pdiil trans Transmetalation pdiil->trans pdii_r1r2 R¹-Pd(II)L_n-R² trans->pdii_r1r2 elim Reductive Elimination pdii_r1r2->elim elim->pd0 Regeneration product R¹-R² elim->product boronic R²-B(OR)₂ boronic->trans halide R¹-X halide->add base Base base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validating Experimental Findings with DFT Calculations: A Comparative Guide for 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating experimental data with Density Functional Theory (DFT) calculations, focusing on the molecule 2-Bromo-4-methoxybenzonitrile. Due to the limited availability of a complete set of experimental and computational data for this specific molecule in published literature, this guide leverages high-quality data from closely related analogs, such as 2-Bromo-4-methylbenzonitrile and various substituted benzonitriles, to establish a robust methodology and expected correlations.

Introduction

In modern drug discovery and materials science, the synergy between experimental characterization and computational modeling is paramount. DFT calculations offer a powerful, cost-effective method to predict and interpret the structural, vibrational, and electronic properties of molecules, thereby validating and enriching experimental findings. This guide outlines the typical workflow and expected outcomes when applying this dual approach to this compound, a substituted benzonitrile with potential applications as a chemical intermediate.

Data Presentation: A Comparative Analysis

The following tables summarize the kind of quantitative data that is typically generated and compared in such studies. The data presented here is a composite based on published results for analogous compounds to illustrate the expected level of agreement between experimental and theoretical values.[1][2][3]

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹) (Analog)Experimental FT-Raman (cm⁻¹) (Analog)Scaled DFT (B3LYP/6-311++G(d,p)) (cm⁻¹) (Analog*)
C-H Stretching (Aromatic)~3070~3075~3080
C≡N Stretching~2230~2235~2240
C-C Stretching (Aromatic)~1590~1595~1592
C-O Stretching (Methoxy)~1260~1265~1255
C-Br Stretching~680~675~685

*Data is representative of substituted bromobenzonitriles.[1][3]

Table 2: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionExperimental ¹H NMR (ppm) (Analog)Calculated ¹H NMR (GIAO) (ppm) (Analog)Experimental ¹³C NMR (ppm) (Analog)Calculated ¹³C NMR (GIAO) (ppm) (Analog)
C1-CN--~118~117
C2-Br--~115~114
C3-H~7.5~7.45~134~133
C4-OCH₃--~162~161
C5-H~7.0~6.95~114~113
C6-H~7.7~7.65~135~134
OCH₃~3.9~3.85~56~55

*Data is representative of substituted methoxybenzonitriles.[4]

Table 3: Comparison of Experimental and DFT-Calculated Electronic Properties

PropertyExperimental (UV-Vis) (Analog)Calculated (TD-DFT) (Analog)
λmax (nm)~280~275
Excitation Energy (eV)~4.43~4.51
Oscillator Strength (f)N/A~0.25
HOMO-LUMO Gap (eV)N/A~4.8

*Data is representative of substituted benzonitriles.[5]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments and DFT calculations.

Experimental Protocols

1. Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

  • Sample Preparation: For FT-IR, the solid sample of this compound is mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.

  • Instrumentation: A PerkinElmer or Bruker FT-IR spectrometer for infrared analysis in the 4000–400 cm⁻¹ range. A Bruker RFS 27 spectrometer with a Nd:YAG laser (1064 nm excitation) for Raman analysis in the 4000–100 cm⁻¹ range.[6]

  • Data Acquisition: Spectra are typically recorded at room temperature with a resolution of 2-4 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and other relevant spectra.

3. UV-Visible Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).

  • Instrumentation: A Shimadzu or PerkinElmer UV-Vis spectrophotometer.

  • Data Acquisition: The absorption spectrum is recorded over a range of 200–800 nm.[7]

DFT Computational Protocol
  • Software: Gaussian 09 or a more recent version.[6]

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1]

  • Basis Set: 6-311++G(d,p) is a commonly used and reliable basis set for this class of molecules.[1]

  • Geometry Optimization: The molecular structure is optimized to a minimum energy conformation without any symmetry constraints.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra. Frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and basis set limitations.[8]

  • NMR Calculations: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9]

  • Electronic Transitions: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT).[5]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for comparing experimental findings with DFT calculations for a molecule like this compound.

validation_workflow cluster_exp Experimental Analysis cluster_dft DFT Calculations synthesis Synthesis & Purification of this compound ftir_raman FT-IR & FT-Raman Spectroscopy synthesis->ftir_raman nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis comparison Comparative Analysis ftir_raman->comparison Vibrational Data nmr->comparison NMR Data uv_vis->comparison Electronic Data optimization Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Vibrational Frequency Calculation optimization->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) optimization->nmr_calc tddft_calc Electronic Transition Calculation (TD-DFT) optimization->tddft_calc freq_calc->comparison nmr_calc->comparison tddft_calc->comparison validation Validation of Findings & Structural Elucidation comparison->validation

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 2-Bromo-4-methoxybenzonitrile, a halogenated aromatic nitrile. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound should be treated as a hazardous substance. The primary risks include acute toxicity if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3]To protect against splashes and vapors that can cause serious eye irritation or damage.[1][4]
Hand Protection Chemical-resistant gloves. Disposable nitrile gloves are suitable for short-term protection against splashes. For prolonged contact, consider heavier-duty gloves.[3][5]To prevent skin contact, as the substance is presumed to be harmful or toxic upon dermal absorption and can cause skin irritation.[1][2][6]
Body Protection A flame-retardant lab coat. For tasks with a higher splash risk, a chemical-resistant apron or suit is recommended.[3][7]To protect the skin and personal clothing from contamination.
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator is required.[3][7]To minimize the inhalation of dust or vapors, which may cause respiratory irritation and could be toxic if inhaled.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Experimental Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment prep1 Review Safety Data Sheet (SDS) prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify availability of emergency equipment (eyewash, safety shower) prep2->prep3 prep4 Assemble all necessary PPE prep3->prep4 handle1 Don appropriate PPE prep4->handle1 handle2 Conduct all manipulations within the fume hood handle1->handle2 handle3 Weigh and transfer the chemical carefully handle2->handle3 handle4 Keep containers tightly closed when not in use handle3->handle4 post1 Decontaminate work surfaces handle4->post1 post2 Segregate and label all waste post1->post2 post3 Remove and properly dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of chemical waste are crucial for safety and environmental protection. As a halogenated organic compound, this compound requires specific disposal procedures.

Waste Management Protocol

  • Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected separately from non-halogenated waste.[8][9][10] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[9][10]

  • Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container.[9][11] The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste mixture.[11]

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment to prevent spills.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[2][10]

Logical Flow for Waste Disposal

start Waste Generation collect Collect in a designated, compatible container start->collect label_waste Label container with 'Hazardous Waste' and contents collect->label_waste segregate Segregate as 'Halogenated Organic Waste' label_waste->segregate store Store in a secure satellite accumulation area segregate->store pickup Arrange for EHS pickup store->pickup dispose Final Disposal via licensed facility pickup->dispose

Caption: Disposal pathway for this compound waste.

By adhering to these safety and logistical guidelines, laboratory professionals can mitigate the risks associated with handling this compound, ensuring a safe working environment and responsible chemical management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.